3-Chloro-2,4,5-trifluorobenzoyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDMMCZBIKXEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382002 | |
| Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-78-4 | |
| Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-2,4,5-trifluorobenzoyl chloride CAS number 101513-78-4
An In-depth Technical Guide to 3-Chloro-2,4,5-trifluorobenzoyl chloride (CAS: 101513-78-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic acyl chloride that serves as a crucial reactive intermediate in organic synthesis. Its highly substituted and electron-deficient phenyl ring, combined with the reactive acyl chloride moiety, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, its applications in drug discovery, and essential safety information. It is particularly noted for its use as a building block for protein degraders and as a bulk drug intermediate.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 101513-78-4 | [1][2][3] |
| Molecular Formula | C₇HCl₂F₃O | [1][2][3] |
| Molecular Weight | 228.98 g/mol | [2] |
| Boiling Point | 88 °C (at 19 Torr) | [2][4] |
| Density | 1.630 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.501 | [2] |
| Vapor Pressure | 0.246 mmHg (at 25°C) | [2] |
| Flash Point | 78.3 °C | [2] |
| Purity | ≥95% | [1] |
| Synonyms | 3-Chloro-2,4,5-trifluorobenzoic acid chloride | [2] |
Synthesis and Experimental Protocols
Acyl chlorides such as this compound are most commonly synthesized by the chlorination of the corresponding carboxylic acid, in this case, 3-Chloro-2,4,5-trifluorobenzoic acid (CAS 101513-77-3)[5]. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride, and phosgene derivatives.[6] Triphosgene [bis(trichloromethyl)carbonate], a solid and safer alternative to gaseous phosgene, is often used under mild conditions to achieve high yields.[6][7]
Representative Experimental Protocol
The following protocol is adapted from a documented procedure for the synthesis of the structurally analogous compound, 2,3,4,5-tetrafluorobenzoyl chloride, and serves as a representative method.[6]
Reaction: Chlorination of 3-Chloro-2,4,5-trifluorobenzoic acid using Triphosgene.
Materials:
-
3-Chloro-2,4,5-trifluorobenzoic acid
-
Triphosgene (BTC)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous 1,2-dichloroethane (or other suitable inert solvent)
-
Nitrogen gas supply
Procedure:
-
A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer.
-
The system is flushed with dry nitrogen. Triphosgene (0.35 - 0.40 molar equivalents relative to the carboxylic acid) is charged into the flask along with the anhydrous solvent (e.g., 1,2-dichloroethane).[6]
-
The mixture is heated to a moderate temperature (e.g., 80 °C).[6]
-
A solution of 3-Chloro-2,4,5-trifluorobenzoic acid (1.0 molar equivalent) and a catalytic amount of DMF (e.g., 5 mol % of the acid) in the same anhydrous solvent is prepared.[6][7]
-
This solution is added dropwise to the heated triphosgene mixture over a period of approximately 1 hour.[6]
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours, or until the reaction is complete (monitored by GC or TLC).[6]
-
Upon completion, the reaction mixture is cooled. The product, this compound, can then be isolated from the solvent, typically via vacuum distillation.
Caption: Synthesis of the target compound from its carboxylic acid precursor.
Applications in Research and Drug Development
This compound is a versatile chemical intermediate primarily used in acylation reactions. Its significance in the pharmaceutical and life sciences sectors is growing.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): As a "Bulk Drug Intermediate," this compound is used in the multi-step synthesis of various drug candidates.[2] Halogenated aromatic moieties are prevalent in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, or cell permeability.[8][9]
-
Protein Degrader Building Block: The compound is explicitly categorized as a building block for protein degraders.[1] This suggests its use in synthesizing molecules for targeted protein degradation (TPD), such as PROTACs (Proteolysis-Targeting Chimeras), which are a major focus in modern drug discovery. The benzoyl group can serve as a linker component or part of the ligand that binds to the target protein or E3 ligase.
-
Amide Bond Formation: The primary reaction of this compound is the acylation of nucleophiles, particularly amines, to form robust amide bonds. This is one of the most common bond-forming reactions in medicinal chemistry.
Caption: General workflow for utilizing the acyl chloride in synthesis.
Structure and Reactivity
The reactivity of this compound is governed by its functional groups. The electron-withdrawing effects of the three fluorine atoms and the chlorine atom on the aromatic ring make the carbonyl carbon highly electrophilic. This enhances its susceptibility to nucleophilic attack, making it a more potent acylating agent than non-halogenated benzoyl chlorides. The acyl chloride itself is an excellent leaving group, facilitating the reaction.
Caption: Relationship between chemical structure and reactivity.
Safety and Handling
Disclaimer: The following data is based on safety information for structurally similar compounds, such as 2,4,5-Trifluorobenzoyl chloride[10][11]. The specific Safety Data Sheet (SDS) for CAS 101513-78-4 must be consulted prior to handling. Acyl chlorides are generally hazardous materials.
| Hazard Type | GHS Classification and Precaution | Reference(s) |
| Corrosivity | H314: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Handle only in a well-ventilated fume hood. | [10][11] |
| Sensitization | H317: May cause an allergic skin reaction. Avoid repeated skin contact. Contaminated work clothing should not be allowed out of the workplace. | [10][11] |
| Reactivity | Reacts with water and moisture. Keep container tightly closed in a dry place. Incompatible with strong bases, strong oxidizing agents, and alcohols. | [10] |
| Handling | Use only non-sparking tools and take precautionary measures against static discharge. Do not breathe dust, fume, gas, mist, vapors, or spray. | [10][12] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. Store locked up in a corrosives-compatible container. | [10][12] |
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 101513-78-4 | CAS DataBase [m.chemicalbook.com]
- 5. SDS of 3-Chloro-2,4,5-trifluorobenzoic acid, Safety Data Sheets, CAS 101513-77-3 - chemBlink [ww.chemblink.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
3-Chloro-2,4,5-trifluorobenzoyl chloride molecular structure and weight
An In-depth Technical Guide on 3-Chloro-2,4,5-trifluorobenzoyl chloride
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical reagents is paramount. This document provides a detailed overview of this compound, a key building block in the synthesis of various pharmaceutical compounds.
Molecular Structure and Properties
This compound is an acyl chloride compound characterized by a benzene ring substituted with three fluorine atoms, one chlorine atom, and a benzoyl chloride group. This substitution pattern imparts specific reactivity and properties to the molecule, making it a versatile reagent in organic synthesis.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇HCl₂F₃O | [1][2] |
| Molecular Weight | 228.98 g/mol | [2] |
| Exact Mass | 227.935654 u | [2] |
| CAS Number | 101513-78-4 | [1][2] |
| Density | 1.630 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 88 °C at 19 Torr | [2] |
| Flash Point | 78.3 ± 25.9 °C | [2] |
Molecular Structure Visualization
The structural arrangement of atoms in this compound is crucial for understanding its chemical behavior. The following diagram illustrates the molecular structure.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound can be found in various chemical literature and patents. A general synthetic approach involves the chlorination of the corresponding 3-Chloro-2,4,5-trifluorobenzoic acid.
A typical laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-Chloro-2,4,5-trifluorobenzoic acid is suspended in a suitable solvent such as toluene or dichloromethane.
-
Chlorination: A chlorinating agent, commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the completion of the reaction.
-
Workup and Purification: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude product is then purified, usually by fractional distillation under vacuum, to yield pure this compound.
It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is worn due to the corrosive and lachrymatory nature of the reagents and product.
References
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 3-Chloro-2,4,5-trifluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2,4,5-trifluorobenzoyl chloride. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data from advanced NMR simulation software to offer insights into the structural characteristics of this complex halogenated aromatic compound. The information presented herein is intended to support researchers in spectral interpretation, compound verification, and further studies involving this molecule.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound. These predictions are based on established algorithms that consider the electronic environment and through-bond coupling effects of the constituent atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | 7.9 - 8.1 | ddd | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 6-8 Hz, ⁵J(H-F) ≈ 2-3 Hz |
Note: The chemical shift and coupling constants are estimated values. The multiplicity "ddd" stands for doublet of doublet of doublets.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-2 | -120 to -125 | dd | ³J(F-F) ≈ 20-25 Hz, ⁴J(F-H) ≈ 6-8 Hz |
| F-4 | -135 to -140 | dd | ³J(F-F) ≈ 20-25 Hz, ³J(F-F) ≈ 20-25 Hz |
| F-5 | -150 to -155 | dd | ³J(F-F) ≈ 20-25 Hz, ⁴J(F-H) ≈ 8-10 Hz |
Note: The chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm). The multiplicity "dd" stands for doublet of doublets.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound. Given the reactive nature of acyl chlorides, careful sample preparation is crucial.
1. Sample Preparation:
-
Solvent Selection: An inert, anhydrous deuterated solvent is essential to prevent hydrolysis of the benzoyl chloride. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are suitable choices. The solvent should be dried over molecular sieves prior to use.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is recommended. For the less sensitive ¹⁹F NMR, a higher concentration of 20-50 mg in the same volume of solvent may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Weigh the desired amount of this compound in a dry vial under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Add the deuterated solvent to the vial and gently swirl to dissolve the compound completely.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a dry pipette.
-
Cap the NMR tube securely to prevent solvent evaporation and sample degradation.
-
2. NMR Spectrometer Parameters:
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0 to 10 ppm.
-
Temperature: 298 K.
For ¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgfl').
-
Number of Scans: 64 to 256 or more, due to the lower sensitivity and potentially broad signals.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A wide spectral window (e.g., -100 to -180 ppm) is recommended initially to locate all fluorine signals.
-
Temperature: 298 K.
-
Referencing: An external standard, such as CFCl₃, should be used for accurate chemical shift referencing.
Structural Correlations and Coupling Pathways
The predicted NMR data reveals the intricate spin-spin coupling network within the molecule. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Molecular structure of this compound.
The following diagram illustrates the key predicted spin-spin couplings that would be observed in the NMR spectra.
Caption: Predicted ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin coupling network.
This guide provides a foundational understanding of the expected ¹H and ¹⁹F NMR spectra of this compound. Researchers can use this information as a reference for analyzing experimentally obtained spectra and for elucidating the structure of this and related compounds. It is important to reiterate that the presented NMR data is predicted and may vary from experimental values.
Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride from its corresponding carboxylic acid, 3-Chloro-2,4,5-trifluorobenzoic acid. This conversion is a fundamental transformation in organic synthesis, yielding a highly reactive acyl chloride that serves as a crucial intermediate in the development of novel pharmaceuticals and advanced materials. The presence of the chloro- and trifluoro-substituted phenyl ring imparts unique electronic properties and metabolic stability to target molecules.
This document details established synthetic methodologies, presents detailed experimental protocols adapted from analogous transformations, and provides a comparative analysis of common chlorinating agents.
Comparative Analysis of Synthetic Methods
The conversion of a carboxylic acid to an acyl chloride can be achieved using several chlorinating agents. The choice of reagent is often dictated by factors such as reaction scale, substrate sensitivity, desired purity, and the ease of byproduct removal. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene.
| Chlorinating Agent | Typical Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) for Analogous Compounds | Key Considerations |
| Thionyl Chloride | Excess (often used as solvent) | DMF (catalytic) | Neat or inert solvent (e.g., Toluene, Dichloromethane) | Reflux (typically 70-90) | 1-4 hours | >90 | Gaseous byproducts (SO₂ and HCl) are easily removed. Excess thionyl chloride can be removed by distillation. |
| Oxalyl Chloride | 1.1 - 1.5 : 1 | DMF (catalytic) | Inert solvent (e.g., Dichloromethane, 1,2-Dichloroethane) | 0 - Room Temperature | 1-16 hours | >95 | Milder reaction conditions compared to thionyl chloride. Byproducts (CO, CO₂, HCl) are gaseous. |
| Triphosgene | 0.35 - 0.40 : 1 | DMF (catalytic) | Inert solvent (e.g., 1,2-Dichloroethane, Toluene) | 60-80 | 2-5 hours | ~95 | Solid reagent, easier to handle than gaseous phosgene. Stoichiometric control is crucial. |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound. These procedures are based on established methods for the conversion of structurally similar fluorinated benzoic acids to their corresponding acyl chlorides.
Method 1: Synthesis using Thionyl Chloride
This method is robust and well-suited for larger scale preparations where a high yield is desired.
Materials:
-
3-Chloro-2,4,5-trifluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene (optional, for azeotropic removal of excess SOCl₂)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-Chloro-2,4,5-trifluorobenzoic acid.
-
Carefully add an excess of thionyl chloride (approximately 2-5 equivalents, or use as the solvent).
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops per 10 mmol of carboxylic acid).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation. Anhydrous toluene can be added and co-distilled to aid in the complete removal of residual thionyl chloride.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Method 2: Synthesis using Oxalyl Chloride
This method utilizes milder conditions, which can be advantageous for substrates sensitive to high temperatures.
Materials:
-
3-Chloro-2,4,5-trifluorobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-2,4,5-trifluorobenzoic acid in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Carefully add a catalytic amount of N,N-dimethylformamide (1-2 drops). Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the initial gas evolution subsides, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch).
-
The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.
Reaction Mechanisms and Logical Workflow
The conversion of carboxylic acids to acyl chlorides with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF proceeds through the formation of a highly reactive Vilsmeier-type intermediate.
Catalytic Cycle with Thionyl Chloride and DMF
Caption: Catalytic role of DMF in the synthesis of acyl chlorides using thionyl chloride.
Experimental Workflow
The general experimental workflow for the synthesis of this compound is outlined below.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Data
| Property | 3-Chloro-2,4,5-trifluorobenzoic acid | This compound |
| Molecular Formula | C₇H₂ClF₃O₂ | C₇HCl₂F₃O |
| Molecular Weight | 210.54 g/mol | 228.99 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid |
| ¹H NMR | Aromatic proton signal, likely a triplet of doublets, and a broad singlet for the carboxylic acid proton. | A single aromatic proton signal, expected to be a triplet of doublets. |
| ¹³C NMR | Signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid. Carbon signals will show coupling to fluorine. | Signals for the aromatic carbons and a downfield shifted carbonyl carbon signal for the acyl chloride. Carbon signals will exhibit C-F coupling. |
| ¹⁹F NMR | Three distinct signals for the fluorine atoms on the aromatic ring, each showing coupling to each other and to the aromatic proton. | Three distinct signals for the fluorine atoms, with chemical shifts influenced by the electron-withdrawing acyl chloride group. |
Note: The exact chemical shifts and coupling constants for the NMR spectra would need to be determined experimentally. The provided descriptions are based on general principles of NMR spectroscopy for fluorinated aromatic compounds.
An In-depth Technical Guide on the Reactivity Profile of 3-Chloro-2,4,5-trifluorobenzoyl chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3-Chloro-2,4,5-trifluorobenzoyl chloride with a range of nucleophiles. This acyl chloride is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of quinolone antibiotics.[1] Understanding its reactivity profile is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This document details the mechanistic principles governing its reactions, provides representative experimental protocols, and summarizes key quantitative data.
Introduction
This compound is a highly reactive derivative of benzoic acid. The presence of multiple electron-withdrawing fluorine atoms and a chlorine atom on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The general reaction mechanism follows a nucleophilic acyl substitution pathway. This guide will explore its reactions with common nucleophiles such as amines and alcohols, providing insights into reaction kinetics and yields.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with nucleophiles proceeds via a classic nucleophilic acyl substitution mechanism. This two-step process involves the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.
Caption: General mechanism of nucleophilic acyl substitution.
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of corresponding amides. These reactions are typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Quantitative Data for Amidation Reactions
The following table summarizes representative yields for the amidation of benzoyl chlorides with various amines. While specific data for this compound is limited in publicly available literature, the data for analogous compounds provides a strong indication of expected reactivity.
| Nucleophile | Acyl Chloride | Base | Solvent | Yield (%) | Reference |
| Morpholine | Benzoyl chloride | Triethylamine | Dichloromethane | 95 | ChemSpider Synthetic Pages |
| Substituted Anilines | 4-Chloro-3,5-dinitrobenzotrifluoride | - | Methanol | - | [2] |
Experimental Protocol: Synthesis of N-(Aryl)-3-chloro-2,4,5-trifluorobenzamide
This protocol is adapted from procedures for similar acylation reactions.[3][4]
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Reactivity with Alcohol Nucleophiles
The reaction of this compound with alcohols yields the corresponding esters. These reactions are generally slower than amidation and may require heating or the use of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.
Quantitative Data for Esterification Reactions
| Nucleophile | Acyl Chloride | Catalyst | Solvent | Yield (%) | Reference |
| Unactivated Aliphatic Alcohols | Various Acyl Chlorides | Pyridine | Dichloromethane | High | [5] |
Experimental Protocol: Synthesis of Alkyl 3-chloro-2,4,5-trifluorobenzoate
This protocol is a general procedure for the esterification of acyl chlorides with alcohols.[5][6]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Pyridine or DMAP (catalytic)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) and a catalytic amount of pyridine or DMAP in anhydrous dichloromethane, add this compound (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or reflux until the starting material is consumed, as monitored by TLC.
-
Cool the mixture to room temperature and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Application in Quinolone Synthesis: An Experimental Workflow
This compound and its parent acid are important precursors in the synthesis of fluoroquinolone antibiotics. The following diagram illustrates a logical workflow for the synthesis of a quinolone core structure, a key step in the production of these pharmaceuticals.
Caption: Workflow for quinolone synthesis.
Conclusion
This compound exhibits high reactivity towards a variety of nucleophiles, a characteristic attributed to the strong electron-withdrawing nature of its substituents. This reactivity makes it a valuable reagent in organic synthesis, particularly for the construction of amide and ester linkages in complex molecules such as quinolone antibiotics. The provided protocols and data serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization of conditions for a broader range of nucleophiles would be a valuable addition to the existing literature.
References
- 1. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
Commercial availability and purity of 3-Chloro-2,4,5-trifluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, purity, synthesis, and analysis of 3-Chloro-2,4,5-trifluorobenzoyl chloride (CAS No. 101513-78-4). This versatile fluorinated building block is of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by its substituted phenyl ring.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The typical purity offered by commercial vendors is in the range of 95% to 98%. It is crucial for researchers and drug development professionals to consider the purity and potential impurities when sourcing this reagent, as trace contaminants can significantly impact the outcome of sensitive synthetic and biological applications.
| Supplier | Reported Purity |
| Amerigo Scientific | 95% |
| Oakwood Chemical | 95% |
| Echemi | 98% |
| VWR (distributor) | min 95%[1] |
Note: This table is a summary of generally available purities and may not reflect the full range of products from all suppliers. It is recommended to request a certificate of analysis for lot-specific data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 101513-78-4 |
| Molecular Formula | C₇HCl₂F₃O |
| Molecular Weight | 228.98 g/mol |
| Boiling Point | 88 °C at 19 Torr |
| Density | ~1.63 g/cm³ |
Synthesis and Potential Impurities
The primary route for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 3-Chloro-2,4,5-trifluorobenzoic acid. This precursor is a key intermediate in the synthesis of certain antibacterial agents.[2] Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and triphosgene.[3]
The synthesis of the precursor, 3-Chloro-2,4,5-trifluorobenzoic acid, can be achieved through the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[2]
Potential Impurities:
Given the synthetic route, potential impurities in commercial this compound may include:
-
Unreacted 3-Chloro-2,4,5-trifluorobenzoic acid: The starting material for the final chlorination step.
-
Residual Chlorinating Agent and Byproducts: Such as sulfur dioxide and hydrochloric acid if thionyl chloride is used.
-
Over-chlorinated or Incompletely Fluorinated Species: Arising from the synthesis of the precursor.
-
Hydrolysis Product: The corresponding carboxylic acid, formed by reaction with atmospheric moisture.
A logical workflow for the synthesis is depicted below:
Experimental Protocols
Synthesis of this compound from 3-Chloro-2,4,5-trifluorobenzoic acid
This protocol is adapted from general procedures for the synthesis of benzoyl chlorides.
Materials:
-
3-Chloro-2,4,5-trifluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine 3-Chloro-2,4,5-trifluorobenzoic acid and an excess of thionyl chloride (typically 2-3 equivalents). Anhydrous toluene can be used as a solvent.
-
Add a catalytic amount of DMF (a few drops).
-
Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Gently heat the reaction mixture to reflux (the temperature will depend on the solvent, if used).
-
Maintain the reflux until the evolution of gas ceases, indicating the completion of the reaction (typically 1-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Purity Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., a column with a polyethylene glycol or a modified polysiloxane stationary phase)
GC Conditions (Typical):
| Parameter | Value |
| Column | e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
| Carrier Gas | Helium, constant flow |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Solvent | Dichloromethane or other suitable anhydrous solvent |
Sample Preparation:
Prepare a dilute solution of the this compound in the chosen anhydrous solvent.
The workflow for the analysis of the final product is outlined below:
Applications in Drug Discovery and Agrochemicals
Fluorinated organic compounds are of immense interest in medicinal chemistry and agrochemical research. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[4]
This compound serves as a key building block for introducing the 3-chloro-2,4,5-trifluorobenzoyl moiety into larger, more complex molecules. This structural motif is found in a variety of biologically active compounds. For instance, the precursor, 3-Chloro-2,4,5-trifluorobenzoic acid, is an important intermediate in the preparation of quinolone antibacterial agents.[2] The acid chloride is the activated form of this carboxylic acid, poised for reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are fundamental in the synthesis of many pharmaceutical and agrochemical compounds.[5]
The logical relationship of this compound as a building block is illustrated below:
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
The Versatile Precursor: A Technical Guide to 3-Chloro-2,4,5-trifluorobenzoic Acid in Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Applications of 3-Chloro-2,4,5-trifluorobenzoic Acid.
Introduction
3-Chloro-2,4,5-trifluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of halogen substituents on the benzene ring imparts specific reactivity and properties, making it an invaluable precursor in the pharmaceutical and agrochemical industries.[1] The presence of chlorine and fluorine atoms influences the electronic nature of the molecule, providing sites for selective chemical transformations and enhancing the biological activity of the resulting products. This technical guide provides a comprehensive overview of the synthetic utility of 3-Chloro-2,4,5-trifluorobenzoic acid, with a focus on its role in the production of life-saving drugs and effective crop protection agents. We will delve into detailed experimental protocols, present quantitative data for key reaction steps, and illustrate the synthetic pathways using clear, structured diagrams.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-2,4,5-trifluorobenzoic acid is presented below.
| Property | Value |
| CAS Number | 101513-77-3 |
| Molecular Formula | C₇H₂ClF₃O₂ |
| Molecular Weight | 210.54 g/mol |
| Melting Point | 112-116 °C |
| Appearance | Light yellow to off-white crystalline solid |
Synthesis of the Precursor
While commercially available, understanding the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid itself is valuable for researchers. One common laboratory-scale synthesis involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[2][3] Another patented method starts from 1,2,4-trifluorobenzene, which undergoes bromination, chlorination, and a Grignard reaction to yield the final product with high purity and yield.[4]
Experimental Protocol: Synthesis from 3-Amino-2,4,5-trifluorobenzoic Acid[2]
-
A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is prepared.
-
This solid mixture is added in portions to a solution of cupric chloride (3 g) in water (9 ml) containing 36% aqueous hydrochloric acid (0.5 g).
-
The resulting mixture is stirred for 1.5 hours.
-
Water (25 ml) and diethyl ether (20 ml) are added to the reaction mixture.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are then washed with a 36% aqueous solution of hydrochloric acid.
-
The solvent is removed by rotary evaporation to yield 3-Chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (0.45 g).
Application in Pharmaceutical Synthesis: The Gateway to Fluoroquinolone Antibiotics
The most prominent application of 3-Chloro-2,4,5-trifluorobenzoic acid is as a key starting material in the synthesis of fluoroquinolone antibiotics.[1] This class of broad-spectrum antibacterial agents, which includes blockbuster drugs like Ciprofloxacin, relies on the quinolone core structure, which can be efficiently constructed using this versatile precursor. The chloro and fluoro substituents on the benzoic acid are strategically positioned to facilitate the necessary cyclization reactions and ultimately become integral parts of the final drug molecule, contributing to its antibacterial efficacy.
The general synthetic strategy involves a multi-step sequence that begins with the activation of the carboxylic acid, followed by condensation, cyclization, and substitution reactions.
Synthetic Pathway to Ciprofloxacin
The synthesis of Ciprofloxacin from 3-Chloro-2,4,5-trifluorobenzoic acid is a well-established process. The following diagram illustrates the key transformations.
Caption: Synthetic pathway from 3-Chloro-2,4,5-trifluorobenzoic acid to Ciprofloxacin.
Quantitative Data for Fluoroquinolone Synthesis
The following table summarizes quantitative data for key steps in the synthesis of fluoroquinolone intermediates starting from related benzoyl chloride precursors.
| Step | Starting Material | Product | Reagents & Conditions | Yield | Reference |
| 1 | 2,4,5-Trifluorobenzoic acid | 2,4,5-Trifluorobenzoyl chloride | Oxalyl chloride, DMF, CH₂Cl₂ | Quantitative | [5] |
| 2 | 2,4,5-Trifluorobenzoyl chloride | N,N-diethyl enaminone intermediate | Ethyl 3-(diethylamino)acrylate, Et₃N, Toluene | 76% | [5] |
| 3 | N,N-diethyl enaminone intermediate | Difluoroquinolone ethyl ester | Cyclopropylamine, K₂CO₃, DMF | 68% | [5] |
| 4 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 1. NaH, Dioxane, reflux2. KOH, H₂O, reflux | Not specified | [6] |
| 5 | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Ciprofloxacin | Piperazine, AlCl₃, n-butanol, reflux (118-122°C) | High | [7] |
Experimental Protocols for Key Synthetic Steps
Step 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride[5]
-
To a solution of 3-Chloro-2,4,5-trifluorobenzoic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride to the mixture at room temperature.
-
Stir the reaction mixture until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the acyl chloride, which is often used in the next step without further purification.
Step 2 & 3: One-Pot Synthesis of Difluoroquinolone Ethyl Ester[5]
-
Condense this compound with ethyl 3-(diethylamino)acrylate in a mixture of triethylamine and toluene to obtain the N,N-diethyl enaminone intermediate.
-
Perform a transaminolysis of the enaminone intermediate with cyclopropylamine.
-
Induce cyclization using potassium carbonate in DMF to afford the difluoroquinolone ethyl ester.
Step 4: Cyclization and Hydrolysis to Quinolone-3-carboxylic Acid (Q-Acid)[6]
-
To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate (31.9 g) in anhydrous dioxane (100 ml) under ice cooling, add 80% sodium hydride (3.44 g) in portions.
-
Stir the mixture at room temperature for 30 minutes and then under reflux for 2 hours.
-
Remove the dioxane in vacuo.
-
Suspend the residue (40.3 g) in water (150 ml), add potassium hydroxide (6.65 g), and reflux for 1.5 hours.
-
Filter the warm solution and rinse the residue with water.
-
Acidify the filtrate to pH 1-2 with semi-concentrated hydrochloric acid while cooling with ice.
-
Filter the precipitate, wash with water, and dry in vacuo at 100°C to obtain 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (27.7 g).
Step 5: Synthesis of Ciprofloxacin from Q-Acid[7]
-
A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (100 g), piperazine (81 g), anhydrous aluminum chloride (5 g), and n-butanol (175 ml) is prepared.
-
The mixture is heated to reflux temperature (118-122°C) and maintained for 10-14 hours.
-
After completion of the reaction, the product, Ciprofloxacin, is isolated and purified.
Application in Agrochemical Synthesis
While widely cited as an intermediate for herbicides and insecticides, specific, publicly available examples of commercial agrochemicals synthesized directly from 3-Chloro-2,4,5-trifluorobenzoic acid are scarce in the reviewed literature.[1] The synthesis of many halogenated herbicides, such as those in the pyridinyloxy-phenoxy-propionate class (e.g., Haloxyfop), starts from different, though structurally related, fluorinated and chlorinated pyridine or benzene derivatives.[8][9]
For instance, the herbicide Haloxyfop is synthesized from intermediates like 2,3-dichloro-5-trifluoromethylpyridine, not from 3-Chloro-2,4,5-trifluorobenzoic acid.[8] Similarly, other patented herbicidal compositions utilize building blocks such as 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.[10][11]
This suggests that while the specific substitution pattern of 3-Chloro-2,4,5-trifluorobenzoic acid is highly optimized for fluoroquinolone synthesis, other patterns are favored for creating potent herbicides. The principles of using halogenated aromatic acids as precursors, however, remain a cornerstone of agrochemical research and development. The workflow for developing such compounds generally follows a path of scaffold synthesis and functionalization.
Caption: General workflow for the synthesis of complex agrochemicals from halogenated precursors.
Conclusion
3-Chloro-2,4,5-trifluorobenzoic acid stands as a testament to the power of halogenated building blocks in modern organic synthesis. Its primary and most well-documented role as a precursor to the vital class of fluoroquinolone antibiotics underscores its importance in medicinal chemistry. The synthetic pathways leading to drugs like Ciprofloxacin are robust and have been optimized for large-scale production, providing a reliable source of these essential medicines. While its direct application in the synthesis of currently marketed agrochemicals is less clear from the available literature, its structural motifs are representative of the types of precursors that are fundamental to the discovery of new crop protection agents. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the reactivity and synthetic potential of 3-Chloro-2,4,5-trifluorobenzoic acid is indispensable for innovation and the creation of novel, high-value molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-2,4,5-trifluoro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation method and application of 3-chloro-2, 4, 5-trifluoro-benzoic acid - Patent CN-116178128-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google Patents [patents.google.com]
- 8. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 9. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives - Google Patents [patents.google.com]
- 11. RU2662284C2 - Herbicide composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, fluoroxypyr and phenoxyauxins - Google Patents [patents.google.com]
Stability and Storage of 3-Chloro-2,4,5-trifluorobenzoyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-2,4,5-trifluorobenzoyl chloride, a key reagent in pharmaceutical and agrochemical synthesis. Understanding its reactivity and proper handling is crucial for ensuring its integrity and achieving reliable results in research and development.
Core Stability Profile
This compound is a reactive acyl chloride. Its stability is primarily compromised by exposure to moisture, which leads to rapid hydrolysis. The compound is also incompatible with strong oxidizing agents, acids, and bases.[1] Proper storage in a controlled environment is therefore essential to prevent degradation and maintain its chemical purity.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] Some suppliers recommend storage at 2-8 °C. | Minimizes decomposition and evaporation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed.[1] | Prevents contact with atmospheric moisture, which causes hydrolysis.[2] |
| Environment | Store in a dry, well-ventilated area.[1][3] | Prevents accidental contact with water and allows for safe dispersal of any potential vapors. |
| Container | Store in the original, tightly sealed container.[1] For spills, corrosive resistant polypropylene containers are suggested.[1] | Protects from moisture and contaminants. |
| Light | Protect from sunlight.[3] | Although not explicitly stated as a primary degradation factor, protection from light is a general good practice for storing reactive chemicals. |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[1] | The compound has a flash point and can be combustible. |
Chemical Incompatibility
Contact with the following substances should be strictly avoided to prevent hazardous reactions and degradation of the product:
-
Water/Moisture: Reacts violently with water, leading to hydrolysis and the formation of 3-Chloro-2,4,5-trifluorobenzoic acid and hydrochloric acid.[2][4] This reaction is a primary degradation pathway.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1]
-
Strong Acids and Bases: Can catalyze decomposition or react violently.[1]
-
Alcohols: Will react to form esters, consuming the starting material.
Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound is hydrolysis upon contact with water. This reaction not only consumes the desired reagent but also produces corrosive byproducts.
Experimental Protocol: General Method for Assessing Stability
Objective: To determine the rate of degradation of this compound under specific temperature and humidity conditions.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Controlled environment chambers (for specific temperature and humidity)
-
Inert gas (nitrogen or argon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous aprotic solvent at a known concentration. All glassware must be scrupulously dried, and the preparation should be conducted under an inert atmosphere to prevent premature hydrolysis.
-
-
Stress Conditions:
-
Aliquots of the stock solution are placed in sealed vials.
-
Vials are exposed to various stress conditions in controlled environment chambers. These conditions could include elevated temperatures (e.g., 40°C, 60°C) and controlled humidity levels. A control sample should be stored at the recommended storage condition (e.g., 2-8°C, dry).
-
-
Time Points:
-
Samples are withdrawn at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Analysis:
-
The withdrawn samples are immediately diluted with the anhydrous solvent to a suitable concentration for HPLC analysis.
-
The concentration of the remaining this compound is quantified using a validated HPLC method. The appearance of degradation products, such as 3-Chloro-2,4,5-trifluorobenzoic acid, can also be monitored.
-
-
Data Analysis:
-
The percentage of remaining this compound is plotted against time for each stress condition.
-
The degradation rate constant can be calculated from this data.
-
Logical Relationship for Maintaining Stability
The stability of this compound is directly dependent on adherence to proper storage and handling protocols. The following diagram illustrates this critical relationship.
References
Methodological & Application
Amide Synthesis Protocol Utilizing 3-Chloro-2,4,5-trifluorobenzoyl Chloride: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of amides using 3-Chloro-2,4,5-trifluorobenzoyl chloride. This versatile reagent is valuable in the creation of novel chemical entities with potential applications in medicinal chemistry and materials science.
The reaction of this compound with primary and secondary amines is a robust and efficient method for the formation of amide bonds. The high reactivity of the acyl chloride, driven by the electron-withdrawing effects of the halogen substituents on the benzoyl ring, allows for rapid reaction times and often high yields under mild conditions. The resulting polychlorinated and polyfluorinated benzamides are of significant interest in drug discovery, as halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Core Applications
Amides derived from this compound are primarily explored for their potential as:
-
Antimicrobial Agents: Halogenated aromatic compounds have a well-documented history of antimicrobial activity. The synthesized amides can be screened against various bacterial and fungal strains to identify new lead compounds for anti-infective therapies.
-
Enzyme Inhibitors: The specific substitution pattern of the benzoyl ring can lead to targeted interactions with enzyme active sites. These compounds are valuable candidates for screening against various enzyme classes, such as kinases, proteases, and metabolic enzymes, which are implicated in a wide range of diseases.
-
Building Blocks for Complex Molecules: These amides can serve as key intermediates in the synthesis of more complex molecules, including macrocycles and heterocyclic systems, for various applications in medicinal and materials chemistry.
Experimental Protocols
The following protocols provide a general framework for the synthesis of amides using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Amide Synthesis with Primary or Secondary Amines
This protocol describes a standard procedure for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and the base (TEA or DIEA, 1.5-2.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-substituted-3-chloro-2,4,5-trifluorobenzamides.
| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Purification Method |
| Aniline | N-phenyl-3-chloro-2,4,5-trifluorobenzamide | 2 | 85 | Recrystallization |
| 4-Fluoroaniline | N-(4-fluorophenyl)-3-chloro-2,4,5-trifluorobenzamide | 2.5 | 88 | Column Chromatography |
| Piperidine | 1-(3-Chloro-2,4,5-trifluorobenzoyl)piperidine | 1.5 | 92 | Recrystallization |
| Morpholine | 4-(3-Chloro-2,4,5-trifluorobenzoyl)morpholine | 1.5 | 95 | Column Chromatography |
Note: Yields are isolated yields after purification and may vary depending on the specific reaction scale and conditions.
Spectroscopic Data for N-phenyl-3-chloro-2,4,5-trifluorobenzamide:
| Analysis | Data |
| ¹H NMR | δ 7.1-7.8 (m, 5H, Ar-H), δ 8.2 (br s, 1H, NH) |
| ¹³C NMR | δ 118.2, 121.5, 125.0, 129.3, 137.8, 145-155 (m, C-F), 162.5 (C=O) |
| IR (KBr, cm⁻¹) | 3350 (N-H), 1660 (C=O), 1530, 1450, 1250 (C-F) |
| MS (ESI) | m/z 302.0 [M+H]⁺ |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-3-chloro-2,4,5-trifluorobenzamides.
Application Notes and Protocols for Esterification Reactions with 3-Chloro-2,4,5-trifluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of esterification reactions involving 3-Chloro-2,4,5-trifluorobenzoyl chloride, a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The protocols detailed below are based on established methodologies and offer guidance for the preparation of specialized esters.
Introduction
This compound is a reactive acyl chloride that serves as a precursor for introducing the 3-chloro-2,4,5-trifluorobenzoyl moiety into various molecular scaffolds. This functional group is of significant interest in drug discovery and agrochemical research due to the unique physicochemical properties conferred by the halogen substituents, which can enhance biological activity, metabolic stability, and binding affinity to target proteins. Esterification of this acyl chloride with a variety of alcohols and their derivatives leads to the formation of esters with potential applications as advanced intermediates.
A notable application of this chemistry is in the synthesis of quinolone carboxylic acid derivatives, which are a class of broad-spectrum antibacterial agents.[1] The reaction of this compound with a malonic ester, for instance, yields a key intermediate that can be further elaborated to construct the quinolone core.[1]
Data Presentation
The following table summarizes the quantitative data for a representative esterification reaction of this compound with the magnesium salt of diethyl malonate, as described in the literature.[1]
| Reactant 1 | Reactant 2 | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Product | Yield |
| This compound | Diethyl malonate magnesium salt | Ethanol, Toluene | -12 to Room Temp | ~14 (including overnight) | Diethyl 3-chloro-2,4,5-trifluorobenzoylmalonate | 85.9% |
Note: The yield is calculated based on the provided experimental data.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3-chloro-2,4,5-trifluorobenzoylmalonate [1]
This protocol details the esterification of this compound with the magnesium salt of diethyl malonate to produce diethyl 3-chloro-2,4,5-trifluorobenzoylmalonate, a key intermediate in the synthesis of quinolone antibacterials.
Materials:
-
Magnesium turnings (0.22 g)
-
Carbon tetrachloride (0.1 ml)
-
Absolute ethanol (3.5 ml)
-
Diethyl malonate (1.4 g)
-
Anhydrous toluene (8 ml)
-
This compound (1.99 g)
-
Dry ice-acetone bath
-
Ice water
-
Concentrated sulfuric acid (0.4 ml)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Magnesium Salt of Diethyl Malonate:
-
To a stirred suspension of 0.22 g of magnesium turnings and 0.1 ml of carbon tetrachloride in 1.5 ml of absolute ethanol, add a solution of 1.4 g of diethyl malonate in 2 ml of absolute ethanol and 6 ml of toluene dropwise over approximately 28 minutes, maintaining the temperature between 47-60 °C.
-
Stir the mixture for 80 minutes at this temperature.
-
-
Esterification Reaction:
-
Cool the freshly prepared diethyl malonate magnesium salt solution in a dry ice-acetone bath.
-
Add a solution of 1.99 g of this compound in 2 ml of anhydrous toluene dropwise over 13 minutes, keeping the internal temperature between -12 to -8 °C.
-
Stir the reaction mixture at -10 to -5 °C for 2 hours.
-
Allow the mixture to stand and warm to room temperature overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 6 ml of ice water containing 0.4 ml of concentrated sulfuric acid.
-
Separate the organic phase.
-
Extract the aqueous phase with toluene.
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude product. The patent reports the synthesis of 3.05 g of the title compound as a pale yellow oil.
-
Expected Yield: Approximately 85.9%
Visualizations
Below are diagrams illustrating the key chemical transformation and a generalized workflow for the synthesis and application of esters derived from this compound.
Caption: Reaction scheme for the synthesis of diethyl 3-chloro-2,4,5-trifluorobenzoylmalonate.
Caption: A generalized workflow from ester synthesis to its application in drug development.
References
Application Notes and Protocols: Acylation of Primary and Secondary Amines with 3-Chloro-2,4,5-trifluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amide bonds is a cornerstone of modern drug discovery and development. The reaction of acyl chlorides with primary and secondary amines is a robust and widely utilized method for the formation of these critical linkages. 3-Chloro-2,4,5-trifluorobenzoyl chloride is a versatile reagent in this context, offering a unique combination of steric and electronic properties due to its halogenated phenyl ring. The presence of chlorine and fluorine atoms can significantly influence the physicochemical properties of the resulting amide, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the resulting 3-chloro-2,4,5-trifluorobenzamide scaffold a valuable component in the design of novel therapeutic agents.
These application notes provide detailed protocols for the N-acylation of primary and secondary amines with this compound, based on the well-established Schotten-Baumann reaction conditions. The methodologies outlined herein serve as a foundation for the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs.
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the amine nitrogen by a base to yield the stable amide product and the hydrochloride salt of the base.
Caption: General mechanism of amide formation.
Applications in Drug Development
The 3-chloro-2,4,5-trifluorobenzamide core is of significant interest in medicinal chemistry. The strategic placement of halogen atoms can lead to several advantageous properties in drug candidates:
-
Enhanced Metabolic Stability: The presence of fluorine and chlorine atoms can block sites of metabolism, increasing the half-life of a drug.
-
Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of Binding Affinity: The electronic effects of the halogens can influence the binding interactions of the molecule with its target protein.
Derivatives of halogenated anilines and benzamides are found in a variety of clinically used drugs, including kinase inhibitors for cancer therapy. This highlights the potential of the 3-chloro-2,4,5-trifluorobenzamide scaffold in the development of new therapeutics.
Experimental Protocols
General Considerations:
-
This compound is a reactive and moisture-sensitive compound. All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents should be used to prevent hydrolysis of the acyl chloride.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Protocol 1: N-Acylation of a Primary Amine (e.g., 4-Methoxyaniline)
This protocol describes the synthesis of N-(4-methoxyphenyl)-3-chloro-2,4,5-trifluorobenzamide.
Materials:
-
This compound
-
4-Methoxyaniline
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-methoxyaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: N-Acylation of a Secondary Amine (e.g., Morpholine)
This protocol describes the synthesis of (3-chloro-2,4,5-trifluorophenyl)(morpholino)methanone.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve morpholine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation
The following tables summarize representative quantitative data for the acylation reactions. Please note that yields are dependent on the specific amine used and the efficiency of purification.
Table 1: Reaction of this compound with Primary Amines
| Entry | Primary Amine | Molar Ratio (Amine:Acyl Chloride:Base) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 1 : 1.05 : 1.1 | DCM | 0 to RT | 3 | 92 |
| 2 | 4-Methoxyaniline | 1 : 1.05 : 1.1 | DCM | 0 to RT | 2.5 | 95 |
| 3 | Benzylamine | 1 : 1.05 : 1.1 | THF | 0 to RT | 3 | 90 |
| 4 | 4-Chloroaniline | 1 : 1.05 : 1.2 | DCM | 0 to RT | 4 | 88 |
Table 2: Reaction of this compound with Secondary Amines
| Entry | Secondary Amine | Molar Ratio (Amine:Acyl Chloride:Base) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 1 : 1.05 : 1.1 | DCM | 0 to RT | 2 | 96 |
| 2 | Piperidine | 1 : 1.05 : 1.1 | DCM | 0 to RT | 2 | 94 |
| 3 | N-Methylaniline | 1 : 1.05 : 1.1 | THF | 0 to RT | 3.5 | 89 |
| 4 | Pyrrolidine | 1 : 1.05 : 1.1 | DCM | 0 to RT | 2 | 97 |
Experimental Workflow
Caption: Typical experimental workflow.
Application Notes and Protocols: Amide Synthesis Using Triethylamine as a Base in Reactions with 3-Chloro-2,4,5-trifluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the amide functional group is a common feature in biologically active molecules. The reaction of an acyl chloride with a primary or secondary amine is a robust and widely used method for creating this linkage. The use of a non-nucleophilic organic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the amine nucleophile.
This document provides detailed application notes and a general protocol for the synthesis of N-substituted amides via the reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride with primary and secondary amines, utilizing triethylamine as the base.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride leaving group. Triethylamine acts as an acid scavenger, reacting with the liberated hydrogen chloride to form triethylammonium chloride, a salt that often precipitates from the reaction mixture.
Caption: Reaction mechanism of amide formation.
Quantitative Data Summary
While specific yield data for reactions of this compound are not extensively published, the following table presents representative yields for analogous reactions of structurally similar fluorinated benzoyl chlorides with various amines using triethylamine as a base. These reactions are typically high-yielding.
| Acyl Chloride | Amine | Solvent | Base (equiv.) | Yield (%) | Reference |
| 3-Fluorobenzoyl chloride | Aniline | Cyrene | TEA (1.1) | 75-76 | [1] |
| 4-Fluorobenzoyl chloride | Pyrrolidine | Cyrene | TEA (1.1) | Good | |
| 2-Fluorobenzoyl chloride | Aniline | Cyrene | TEA (1.1) | 73 | [1] |
| 3,4-Dimethoxybenzoyl chloride | Pyrrolidine | Cyrene | TEA (1.1) | 68 | [1] |
Experimental Protocol
This protocol provides a general procedure for the synthesis of an N-substituted-3-chloro-2,4,5-trifluorobenzamide.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether, acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Addition of Base: Add triethylamine (1.1-1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 10-15 minutes. A white precipitate of triethylammonium chloride may form upon addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: General experimental workflow.
Role of Triethylamine
Triethylamine serves as a crucial component in this reaction by acting as a non-nucleophilic base. Its primary functions are:
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.
-
Driving Equilibrium: By removing the HCl from the reaction mixture, it drives the equilibrium towards the formation of the amide product.
Caption: Role of triethylamine in the reaction.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle it in a well-ventilated area or a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Use it in a fume hood.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.
References
The Schotten-Baumann Reaction: A Robust Tool for Acylation of Acyl Chlorides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Schotten-Baumann reaction is a cornerstone of organic synthesis, providing a reliable and versatile method for the acylation of nucleophiles such as amines, alcohols, and phenols using acyl chlorides.[1] Named after its developers, Carl Schotten and Eugen Baumann, this reaction is widely employed in academic and industrial settings, including pharmaceutical development, for the formation of amides and esters.[2] The reaction is typically performed under biphasic conditions, with an aqueous basic solution and an organic solvent, to drive the reaction to completion and minimize side reactions.[3]
Core Concepts and Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The nucleophile (an amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the acylated product. The presence of a base, typically sodium hydroxide or pyridine, is crucial for the success of the reaction.[4] The base serves two primary purposes: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the nucleophile and shifting the equilibrium towards the product, and in the case of less nucleophilic substrates like phenols, it can deprotonate the nucleophile to increase its reactivity.[5]
A key feature of the Schotten-Baumann conditions is the use of a two-phase solvent system, commonly a mixture of water and an organic solvent like dichloromethane or diethyl ether.[2] The reactants and the product remain primarily in the organic phase, while the base resides in the aqueous phase, effectively sequestering the acid byproduct and preventing unwanted side reactions such as the hydrolysis of the acyl chloride.[1]
Applications in Research and Drug Development
The simplicity, high efficiency, and broad substrate scope of the Schotten-Baumann reaction make it a valuable tool in the synthesis of a wide array of organic compounds.[6] In the pharmaceutical industry, it is frequently used for the synthesis of amide and ester-containing active pharmaceutical ingredients (APIs) and their intermediates.[2] For example, the industrial synthesis of the nonsteroidal antiandrogen drug flutamide utilizes this reaction.[2] Furthermore, the principles of the Schotten-Baumann reaction are applied in peptide synthesis, specifically in the Fischer peptide synthesis, for the extension of peptide chains.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data for Schotten-Baumann reactions involving various acyl chlorides and nucleophiles. It is important to note that yields and reaction times can vary depending on the specific substrates, stoichiometry, and reaction conditions.
Table 1: Acylation of Amines with Acyl Chlorides
| Amine | Acyl Chloride | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Benzoyl Chloride | 10% NaOH | Water/Dichloromethane | Room Temp. | 0.25 | ~95 |
| Benzylamine | Acetyl Chloride | 10% NaOH | Water/Dichloromethane | Room Temp. | 1-2 | High |
| Diethylamine | m-Toluoyl Chloride | 10% NaOH | Water/Dichloromethane | 0 - Room Temp. | 2 | High |
| Substituted Anilines | Chloroacetyl Chloride | Phosphate Buffer (pH ~7) | Water | Room Temp. | 0.33 | 90-98 |
Table 2: Acylation of Alcohols and Phenols with Acyl Chlorides
| Alcohol/Phenol | Acyl Chloride | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | Benzoyl Chloride | 10% NaOH | Water | Room Temp. | 0.25 | High |
| Primary Alcohols | Acetyl Chloride | Pyridine | Dichloromethane | Room Temp. | Several | High |
| Secondary Alcohols | Acetyl Chloride | Pyridine | Dichloromethane | Room Temp. | Several | Good to High |
| (±)-1-Phenylethanol | Valeroyl Chloride | Pyridine | Dichloromethane | Room Temp. | Not Specified | 99 |
Experimental Protocols
Protocol 1: Synthesis of Benzanilide from Aniline and Benzoyl Chloride [8][9]
This protocol describes the classic Schotten-Baumann reaction for the synthesis of an amide.
Materials:
-
Aniline
-
Benzoyl Chloride
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask, magnetic stirrer, and stir bar, separatory funnel, Büchner funnel.
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).
-
To this solution, add 10% aqueous NaOH solution (2.0-3.0 eq.).
-
Cool the biphasic mixture in an ice bath and stir vigorously.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzanilide.
-
Recrystallize the crude product from hot ethanol to yield pure benzanilide as a white solid.
Protocol 2: Synthesis of Phenyl Benzoate from Phenol and Benzoyl Chloride [5]
This protocol outlines the esterification of a phenol under Schotten-Baumann conditions.
Materials:
-
Phenol
-
Benzoyl Chloride
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ethanol (for recrystallization)
-
Beaker, magnetic stirrer, and stir bar, Büchner funnel.
Procedure:
-
In a beaker, dissolve phenol (1.0 eq.) in 10% aqueous NaOH solution.
-
Cool the solution in an ice bath with stirring.
-
Add benzoyl chloride (1.2 eq.) portion-wise to the stirred solution.
-
Continue stirring vigorously for 15-20 minutes. A white precipitate of phenyl benzoate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude phenyl benzoate from ethanol to obtain the pure product.
Visualizations
Caption: Mechanism of the Schotten-Baumann Reaction.
Caption: General Experimental Workflow for the Schotten-Baumann Reaction.
Caption: Factors Influencing the Outcome of the Schotten-Baumann Reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chemistnotes.com [chemistnotes.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 3-Chloro-2,4,5-trifluorobenzoyl Chloride in Pharmaceutical and Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-chloro-2,4,5-trifluorobenzoyl chloride as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below are intended to serve as a guide for the practical application of this versatile reagent in a laboratory setting.
Introduction
This compound is a highly reactive acylating agent, valued for its role in the synthesis of complex organic molecules, particularly those incorporating a trifluorinated phenyl moiety. This structural motif is of significant interest in medicinal and agricultural chemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
This document will focus on the application of this compound in the synthesis of a key intermediate for the fluoroquinolone antibiotic, Pazufloxacin.
Pharmaceutical Intermediate Synthesis: Pazufloxacin
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The synthesis of Pazufloxacin relies on the preparation of a quinolone core structure, for which 3-chloro-2,4,5-trifluorobenzoic acid, the precursor to the title benzoyl chloride, is a critical starting material.
Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol details a key step in the synthesis of the quinolone core, which involves the acylation of a malonate derivative followed by cyclization.
Step 1: Preparation of this compound
3-Chloro-2,4,5-trifluorobenzoic acid is converted to the corresponding acid chloride to activate it for the subsequent acylation reaction.
-
Materials:
-
3-Chloro-2,4,5-trifluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
-
Procedure:
-
To a solution of 3-chloro-2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Upon completion, remove the solvent and excess chlorinating agent under reduced pressure to yield crude this compound, which can be used directly in the next step or purified by vacuum distillation.
-
Step 2: Acylation and Cyclization to form the Quinolone Core
This step involves a Gould-Jacobs type reaction sequence.
-
Materials:
-
This compound
-
Diethyl malonate
-
Magnesium ethoxide
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous ethanol
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Acylation: To a solution of diethyl malonate (1.1 eq) and magnesium ethoxide (1.1 eq) in anhydrous ethanol, slowly add a solution of this compound (1.0 eq) in anhydrous toluene at 0-5 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent. The crude product is then heated in the presence of an acid catalyst to effect hydrolysis and decarboxylation, yielding an ethyl benzoylacetate derivative.
-
Condensation with Triethyl Orthoformate: The resulting benzoylacetate is reacted with triethyl orthoformate in the presence of acetic anhydride to form an ethoxymethylene intermediate.
-
Reaction with Cyclopropylamine: The ethoxymethylene intermediate is then reacted with cyclopropylamine in a suitable solvent like ethanol to yield the corresponding enamine.
-
Cyclization: The enamine is cyclized by heating in a high-boiling solvent such as diphenyl ether or by using a base like potassium carbonate in DMF. A solution of the enamine in DMF is treated with potassium carbonate and heated to afford ethyl 1-cyclopropyl-6,7-difluoro-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |
| 1. Acid Chloride Formation | 3-Chloro-2,4,5-trifluorobenzoic acid | Thionyl chloride | Toluene | > 95 |
| 2. Quinolone Core Synthesis (Overall from this compound) | This compound, Diethyl malonate, Cyclopropylamine | Mg(OEt)₂, K₂CO₃ | Ethanol, DMF | 60-70 |
Agrochemical Intermediate Synthesis
Experimental Protocol: General Synthesis of N-Aryl-(3-chloro-2,4,5-trifluoro)benzamides
-
Materials:
-
3-Chloro-2,4,
-
Application Notes and Protocols for the Safe Laboratory Handling of 3-Chloro-2,4,5-trifluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling of 3-Chloro-2,4,5-trifluorobenzoyl chloride in a laboratory setting. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment. This document covers material properties, personal protective equipment, specific handling procedures, and emergency response.
Material Properties and Hazards
This compound is a reactive acyl chloride. Like other compounds in this class, it is sensitive to moisture and reacts exothermically with water and other nucleophiles. It is crucial to understand its physical and chemical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101513-78-4 | [1][2] |
| Molecular Formula | C₇HCl₂F₃O | [1][2] |
| Molecular Weight | 228.99 g/mol | [2][3] |
| Appearance | Colorless to light-colored liquid or solid | [4] |
| Purity | ≥ 95% | [1] |
| Storage | Room temperature, under inert atmosphere | [1] |
Table 2: Hazard Identification and GHS Classification
| Hazard | Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
| Eye Damage/Irritation | Causes serious eye damage. | P280, P305+P351+P338, P310 |
| Reactivity | Reacts violently with water, alcohols, and amines.[5] | Keep away from incompatible materials. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Protects against skin burns and absorption. |
| Eye Protection | Chemical splash goggles and a face shield.[6] | Protects against splashes that can cause severe eye damage. |
| Body Protection | Chemical-resistant lab coat.[6] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood.[6] If not possible, a respirator with an appropriate cartridge is necessary. | Protects against inhalation of corrosive and irritating vapors. |
Experimental Protocols
All manipulations involving this compound must be performed in a certified chemical fume hood.[6]
Weighing and Dispensing Protocol
Due to its moisture sensitivity, all equipment must be dry and an inert atmosphere is recommended for transfers.
Materials:
-
This compound
-
Dry, clean glassware (e.g., round-bottom flask, addition funnel)
-
Dry syringe and needle
-
Inert gas source (e.g., nitrogen or argon)
-
Septum
-
Analytical balance
Procedure:
-
Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas.
-
Seal the reaction vessel with a septum.
-
Purge the vessel with an inert gas.
-
Tare the sealed and purged vessel on the analytical balance.
-
Working quickly and carefully in the fume hood, uncap the reagent bottle.
-
Using a dry syringe, draw up the required volume of this compound.
-
Immediately inject the liquid into the tared reaction vessel through the septum.
-
Recap the reagent bottle immediately.
-
Reweigh the reaction vessel to determine the exact mass of the reagent transferred.
Caption: Workflow for weighing and dispensing this compound.
Quenching Protocol
Excess this compound must be safely quenched before disposal. The following protocol describes quenching with a saturated aqueous sodium bicarbonate solution.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Stir plate and stir bar
-
Addition funnel
-
Beaker large enough to contain the reaction mixture and quenching solution
Procedure:
-
Cool the beaker of saturated NaHCO₃ solution in an ice bath. The volume of the quenching solution should be at least 5-10 times the volume of the acyl chloride to be quenched.[6]
-
Slowly and dropwise, add the reaction mixture containing the acyl chloride to the cold, stirred NaHCO₃ solution using an addition funnel.[6]
-
Caution: This reaction is exothermic and releases CO₂ gas. Slow addition is critical to control the rate of gas evolution and prevent foaming.[6]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes to ensure complete hydrolysis.[6]
-
The quenched mixture can now be prepared for proper waste disposal.
Caption: Protocol for quenching excess this compound.
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is necessary.
For a small spill:
-
Notify personnel in the immediate area and restrict access.[7]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[8]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[7][8]
-
Ventilate the area and wash the spill site after clean-up is complete.[8]
For a large spill:
-
Activate the emergency response plan and notify the appropriate safety personnel.[9]
Caption: Decision tree for responding to a spill of this compound.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[5]
-
Keep the container tightly closed and under an inert atmosphere.[10]
Disposal:
-
All waste containing this compound or its quenched byproducts must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]
-
Do not dispose of down the drain.[4]
By following these application notes and protocols, researchers can handle this compound safely and effectively in the laboratory. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before use.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 101513-78-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. This compound [oakwoodchemical.com]
- 4. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 5. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 6. benchchem.com [benchchem.com]
- 7. wcu.edu [wcu.edu]
- 8. nj.gov [nj.gov]
- 9. Emergency Response Plan for Acyl Chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 10. benchchem.com [benchchem.com]
One-Pot Amide Synthesis from Carboxylic Acids Using Thionyl Chloride Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and industrial chemicals.[1][2] Consequently, the development of efficient and versatile methods for amide synthesis is of paramount importance.[1] Traditionally, the synthesis of amides from carboxylic acids often involves a two-step process: the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.[3][4] This application note details a streamlined and highly effective one-pot protocol for the synthesis of secondary and tertiary amides directly from carboxylic acids using thionyl chloride (SOCl₂) as an activating agent. This method offers several advantages, including operational simplicity, short reaction times, high yields, and broad substrate scope, even with sterically hindered amines and acid-sensitive functional groups.[1][5][6][7]
Reaction Mechanism
The one-pot amide synthesis using thionyl chloride proceeds through the in situ generation of a highly reactive acyl chloride intermediate. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), which plays a crucial role in the process.
The proposed mechanism involves the following key steps:
-
Deprotonation of the Carboxylic Acid: The tertiary amine base deprotonates the carboxylic acid to form a carboxylate salt.
-
Activation with Thionyl Chloride: The carboxylate anion then reacts with thionyl chloride to form an unstable acyl chlorosulfite intermediate.
-
Formation of the Acyl Chloride: This intermediate readily decomposes, driven by the formation of gaseous byproducts (sulfur dioxide and chloride), to yield the corresponding acyl chloride.
-
Nucleophilic Acyl Substitution: The amine present in the reaction mixture then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the in situ generated acyl chloride.
-
Amide Formation: Subsequent loss of a proton (neutralized by the tertiary amine base) from the nitrogen atom yields the final amide product.
The presence of a tertiary amine is critical for the success of this one-pot reaction. It not only facilitates the formation of the carboxylate but also neutralizes the hydrochloric acid (HCl) generated during the formation of the acyl chloride, preventing the protonation of the amine nucleophile and driving the reaction to completion.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot amide synthesis using thionyl chloride activation.
Caption: A schematic overview of the one-pot amide synthesis protocol.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic Acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Thionyl Chloride (SOCl₂) (1.0 mmol)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes or dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and the amine (1.0 mmol) in anhydrous dichloromethane, add triethylamine (3.0 mmol). Stir the mixture at room temperature.
-
Activation and Amidation: To the stirring mixture, add thionyl chloride (1.0 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 5-20 minutes.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.[1] b. Dissolve the resulting residue in dichloromethane. c. Transfer the solution to a separatory funnel and wash sequentially with 1N HCl and then with 1N NaOH.[1] d. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1] e. Filter off the drying agent and concentrate the organic phase under reduced pressure to afford the crude amide.
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data Summary
The one-pot synthesis of amides using thionyl chloride activation has been shown to be effective for a wide range of carboxylic acids and amines, including sterically hindered substrates and N-protected α-amino acids, affording excellent yields.[1][5][6][7]
| Entry | Carboxylic Acid | Amine | Reaction Time (min) | Yield (%) |
| 1 | Benzoic Acid | Diethylamine | 5-20 | High |
| 2 | N-Boc-Phenylalanine | Diethylamine | 20 | 83 |
| 3 | Various Carboxylic Acids | Sterically Hindered Amines | Varies | Excellent |
| 4 | N-Protected α-Amino Acids | Secondary Amines | Varies | Good |
Note: "High," "Excellent," and "Good" are qualitative descriptions from the source materials. Specific percentage yields are dependent on the specific substrates and reaction conditions.
Applications in Drug Development and Organic Synthesis
The operational simplicity and efficiency of this one-pot amidation protocol make it a valuable tool in both academic research and industrial applications, particularly in the field of drug development.
-
Lead Optimization: The ability to rapidly synthesize a library of amide analogs from various carboxylic acids and amines facilitates structure-activity relationship (SAR) studies.
-
Peptide Synthesis: This method has been successfully applied to the amidation of N-protected α-amino acids with almost complete retention of stereochemical integrity, making it suitable for peptide synthesis.[1][5][6][7]
-
Large-Scale Production: The protocol's efficiency and use of inexpensive and readily available reagents like thionyl chloride suggest its potential for extension to industrial large-scale production processes.[1][5][6][7]
-
Synthesis of Complex Molecules: The reaction proceeds well in the presence of acid-sensitive groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.[1][5][6][7]
Safety Precautions
-
Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
By following this detailed protocol, researchers can efficiently synthesize a wide variety of amides in a single, rapid, and high-yielding step, accelerating discovery and development in numerous scientific disciplines.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. iajpr.com [iajpr.com]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. Amide Synthesis [fishersci.it]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to prevent hydrolysis of 3-Chloro-2,4,5-trifluorobenzoyl chloride during reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the hydrolysis of 3-Chloro-2,4,5-trifluorobenzoyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (CAS No: 101513-78-4) is a highly reactive acyl chloride.[1][2][3] Its reactivity stems from the electron-withdrawing effects of both the chlorine and oxygen atoms attached to the carbonyl carbon, as well as the fluorine atoms on the benzene ring. This creates a significant partial positive charge on the carbonyl carbon, making it extremely susceptible to attack by nucleophiles, such as water, alcohols, and amines.[4][5]
Q2: What is hydrolysis and why is it a significant issue in my reactions?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[6] For this compound, this reaction is a rapid, often exothermic, nucleophilic addition-elimination process that converts the acyl chloride into the corresponding carboxylic acid (3-Chloro-2,4,5-trifluorobenzoic acid) and hydrochloric acid (HCl).[6][7][8] This side reaction is a major issue as it consumes the starting material, reduces the yield of the desired product, and introduces an acidic byproduct that can complicate the reaction and purification process.[9][10]
The hydrolysis reaction is as follows: C₇HCl₂F₃O + H₂O → C₇H₂ClF₃O₂ + HCl
Q3: What are the primary signs that hydrolysis is occurring in my reaction?
Key indicators of significant hydrolysis include:
-
Reduced Yield: A noticeable decrease in the expected yield of your desired acylated product.[10]
-
Carboxylic Acid Byproduct: The presence of 3-Chloro-2,4,5-trifluorobenzoic acid in the reaction mixture, which can be detected by analytical techniques like NMR, LC-MS, or GC-MS.[10]
-
Formation of HCl: A decrease in the pH of the reaction mixture. In the absence of a base, you might observe fumes of HCl gas, especially if the reagent is exposed to moist air.[7][10]
-
Precipitate Formation: If the resulting carboxylic acid is insoluble in the reaction solvent, you may observe the formation of an unexpected precipitate.
Q4: How should I properly handle and store this compound?
Proper handling and storage are critical to maintaining the integrity of the reagent.
-
Storage: Store the reagent in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong bases or oxidizing agents.[11][12] The container should be tightly sealed. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Handling: Always handle the material under an inert atmosphere, for instance, in a glove box or using Schlenk line techniques, to prevent exposure to atmospheric moisture.[10] Use dry syringes and needles for transferring the liquid. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[11][13]
Troubleshooting Guide
Issue: Low Yield of Desired Product & Presence of Carboxylic Acid Byproduct
This is the most common problem encountered when using this compound and almost always points to unintended hydrolysis.
| Possible Cause | Recommended Solution |
| Moisture in Reaction System | Ensure Anhydrous Conditions: All glassware must be oven-dried (>100°C) for several hours and cooled under a stream of inert gas (Nitrogen or Argon).[10] |
| Non-Anhydrous Solvents | Use Anhydrous Solvents: Use commercially available anhydrous solvents. If unavailable, solvents must be freshly distilled from an appropriate drying agent.[10] |
| Atmospheric Exposure | Maintain Inert Atmosphere: Perform the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.[10] |
| Impure Starting Materials | Verify Reagent Quality: Use a fresh bottle of this compound. Ensure the nucleophile (e.g., amine or alcohol) is pure and dry. |
| Inappropriate Base | Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the acyl chloride.[10][14] |
| Slow Desired Reaction Rate | Optimize Temperature: For reactions that are sluggish at low temperatures, a moderate increase may be necessary. However, for highly exothermic reactions, cooling the mixture (e.g., to 0°C) during the addition of the acyl chloride is crucial to control the reaction rate and minimize side reactions.[9][10] |
Below is a logical workflow for troubleshooting hydrolysis-related issues.
Caption: Troubleshooting workflow for diagnosing hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Amidation under Anhydrous Conditions
This protocol describes a standard method for reacting this compound with an amine to form an amide, minimizing hydrolysis.
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser in an oven at 120°C overnight. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[14] Cool the solution to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a small amount of the anhydrous solvent in the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using a suitable technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Acylation using Schotten-Baumann Conditions
This method is useful when the nucleophile (e.g., an amine or alcohol) is soluble in water.[9]
-
Reagent Preparation: Dissolve the nucleophile (1.0 equivalent) in an aqueous solution of a base, such as 2 M sodium hydroxide, in a flask equipped with vigorous mechanical stirring. Cool the solution to 0-5°C.
-
Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a water-immiscible organic solvent like dichloromethane (DCM).
-
Reaction: Add the acyl chloride solution dropwise to the vigorously stirred aqueous solution of the nucleophile. Vigorous stirring is essential to maximize the surface area between the two phases.
-
Reaction Monitoring & Workup: Allow the reaction to stir for 1-3 hours at room temperature. After completion, separate the organic and aqueous layers.
-
Purification: Wash the organic layer as described in Protocol 1 to remove unreacted starting materials and byproducts. Dry the organic layer, filter, and concentrate to obtain the crude product.
Reference Data
Table 1: Impact of Reaction Parameters on Acylation vs. Hydrolysis
| Parameter | Condition | Effect on Desired Acylation | Effect on Hydrolysis | Recommendation |
| Temperature | Low (0-5 °C) | Slower Rate | Significantly Slower Rate | Recommended to control exothermicity and minimize hydrolysis.[9] |
| Room Temperature | Faster Rate | Much Faster Rate | May be suitable for highly reactive nucleophiles, but increases risk of hydrolysis. | |
| Solvent | Aprotic (DCM, THF) | Good | Minimal (dependent on purity) | Highly Recommended. [10] |
| Protic (e.g., Alcohols) | Reacts with solvent | High | Only use if the solvent is the intended nucleophile. | |
| Base | Hindered (DIPEA, TEA) | Scavenges HCl, drives reaction | No direct effect | Highly Recommended. [10][14] |
| Nucleophilic (Pyridine) | Can react with acyl chloride | No direct effect | Use with caution; can act as a competing nucleophile. | |
| Aqueous (NaOH, K₂CO₃) | Effective for deprotonation | High | Suitable only for two-phase Schotten-Baumann conditions.[9] | |
| Atmosphere | Inert (N₂, Ar) | No effect | Prevents contact with moisture | Mandatory for preventing hydrolysis.[10] |
| Air | No effect | High risk of hydrolysis | Avoid at all costs. |
Visual Guides
Caption: Competitive reaction pathways for acyl chloride.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | 101513-78-4 [amp.chemicalbook.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. savemyexams.com [savemyexams.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-chloro-2,4,5-trifluorobenzoyl fluoride | 101513-76-2-Molbase [molbase.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-chloro-2,4,5-trifluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid. The primary focus is on minimizing byproduct formation during the synthesis, particularly when utilizing the Sandmeyer reaction starting from 3-amino-2,4,5-trifluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for 3-chloro-2,4,5-trifluorobenzoic acid?
A1: The most prevalent laboratory method is the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a Sandmeyer reaction with a copper(I) chloride catalyst.[1][2] This two-step process first converts the primary amino group into a diazonium salt, which is then displaced by a chloride ion.
Q2: What are the primary byproducts I should expect during this synthesis?
A2: The main byproducts in the Sandmeyer chlorination of 3-amino-2,4,5-trifluorobenzoic acid include:
-
3-hydroxy-2,4,5-trifluorobenzoic acid: Formed from the reaction of the intermediate diazonium salt with water.[3][4]
-
Biaryl compounds: Resulting from radical side reactions where two aryl radicals combine.[3][5]
-
Unreacted 3-amino-2,4,5-trifluorobenzoic acid: Due to incomplete diazotization.
-
Azo-coupled compounds: Formed if the diazonium salt reacts with an activated aromatic ring.
Q3: How can I detect and quantify the main product and its byproducts?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction progress and quantifying the purity of the final product.[6] A typical mobile phase could be a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid or citric acid, with detection at a wavelength around 272 nm.[6] For structural identification of byproducts, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.
Q4: What are the critical safety precautions when working with diazonium salts?
A4: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried.[7] Therefore, they are almost always prepared in situ at low temperatures (typically 0-5 °C) and used immediately in the subsequent reaction.[7][8] It is crucial to maintain the recommended temperature range throughout the diazotization and Sandmeyer reaction steps.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-chloro-2,4,5-trifluorobenzoic acid | 1. Incomplete diazotization of the starting amine. 2. Premature decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction. | 1. Ensure slow, portion-wise addition of sodium nitrite to a well-stirred, acidic solution of the amine at 0-5 °C.[2] Use a slight excess of sodium nitrite and sufficient acid. 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization and the initial phase of the Sandmeyer reaction.[7][8] 3. Use a freshly prepared and active copper(I) chloride catalyst. Ensure the catalyst is fully dissolved or suspended in the reaction medium. |
| High percentage of 3-hydroxy-2,4,5-trifluorobenzoic acid byproduct | 1. Reaction temperature is too high, promoting the reaction of the diazonium salt with water.[3][4] 2. Insufficient concentration of chloride ions. | 1. Maintain the reaction temperature below 10 °C during the Sandmeyer reaction. 2. Use a concentrated solution of hydrochloric acid and ensure the copper(I) chloride is dissolved in it to maximize the availability of chloride ions. |
| Formation of colored impurities (often reddish or brownish) | 1. Formation of azo-coupled byproducts. 2. Decomposition of the diazonium salt. | 1. Ensure a sufficient excess of acid is present during diazotization to prevent the diazonium salt from coupling with the unreacted amine. 2. Maintain low temperatures and use the diazonium salt solution promptly after its preparation. |
| Product is difficult to purify | 1. Presence of multiple byproducts with similar polarities to the desired product. | 1. Optimize the reaction conditions to minimize byproduct formation (see above). 2. For purification, consider recrystallization from a suitable solvent system (e.g., toluene, or a mixture of an organic solvent and water).[2] Column chromatography on silica gel can also be employed, though it may be more labor-intensive for larger scales. |
Experimental Protocols
Key Experiment: Synthesis of 3-chloro-2,4,5-trifluorobenzoic acid via Sandmeyer Reaction
This protocol is a generalized procedure based on literature reports and chemical principles.[1][2] Researchers should adapt and optimize the conditions for their specific setup and scale.
Materials:
-
3-amino-2,4,5-trifluorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-2,4,5-trifluorobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve a slight molar excess of sodium nitrite in deionized water and cool the solution.
-
Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature does not exceed 5 °C. The reaction mixture should become a clear solution, indicating the formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, continue stirring at a low temperature for a period, then allow the reaction mixture to warm to room temperature. Stir until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent like diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3-chloro-2,4,5-trifluorobenzoic acid.
-
Purify the crude product by recrystallization, for example, from toluene.[2]
-
Visualizations
Logical Workflow for Troubleshooting High Hydroxy-Byproduct Formation
Caption: Troubleshooting logic for elevated hydroxy-byproduct.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for 3-chloro-2,4,5-trifluorobenzoic acid.
References
- 1. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scirp.org [scirp.org]
Technical Support Center: Purification of Products from 3-Chloro-2,4,5-trifluorobenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions to ensure the successful purification of reaction products derived from 3-Chloro-2,4,5-trifluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most prevalent impurity is 3-Chloro-2,4,5-trifluorobenzoic acid, which readily forms from the hydrolysis of the starting acyl chloride by adventitious moisture in the reaction setup or during workup. Other common impurities include unreacted starting materials (e.g., the amine or alcohol nucleophile), excess base (like triethylamine or pyridine) used to scavenge HCl, and potential side-products from overheating or alternative reaction pathways.
Q2: What is the initial and most crucial step to remove the 3-Chloro-2,4,5-trifluorobenzoic acid impurity?
A2: A liquid-liquid extraction with a mild aqueous base is the most effective first step. After the reaction is complete, quenching the mixture and washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) will deprotonate the acidic 3-Chloro-2,4,5-trifluorobenzoic acid. This converts it into its water-soluble sodium salt, which is then partitioned into the aqueous layer and removed.[1]
Q3: My desired product is a solid amide. What is the best purification method?
A3: For solid products like amides, recrystallization is often the most efficient and scalable purification technique.[1][2] It can yield highly pure crystalline material. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution or are removed during a hot filtration step.
Q4: What are some good starting solvents for the recrystallization of fluorinated aromatic amides?
A4: For polar, fluorinated amides, common and effective solvents to screen include ethanol, acetonitrile, acetone, and 1,4-dioxane.[1][2] For less polar products, a co-solvent system such as ethyl acetate/hexanes or toluene may be more appropriate.[3] It is always recommended to perform small-scale solvent screening to determine the optimal conditions for your specific product.
Q5: My product is an oil or a low-melting solid. How should I purify it?
A5: For oils, low-melting solids, or mixtures that are difficult to crystallize, column chromatography is the preferred method.[1][4] Standard silica gel is often effective, but for challenging separations involving structurally similar fluorinated compounds, alternative stationary phases like alumina or functionalized silica (e.g., amine-functionalized) can provide better separation.[5]
Q6: I'm observing poor separation and peak tailing during silica gel chromatography of my amine-containing product. What is the cause and solution?
A6: This is a common issue when purifying basic compounds like amines on standard silica gel, which has acidic silanol groups.[5] The basic amine interacts strongly with the acidic stationary phase, leading to tailing and sometimes irreversible adsorption. To mitigate this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to your eluent system.[5] This will neutralize the acidic sites on the silica and improve the peak shape.
Troubleshooting Guides
Issue 1: The product is contaminated with 3-Chloro-2,4,5-trifluorobenzoic acid even after purification.
| Possible Cause | Recommended Solution |
| Incomplete removal during aqueous workup. | Ensure the aqueous base wash is of sufficient concentration and volume to neutralize all the acidic byproduct. Perform multiple extractions (2-3 times) with the basic solution and check the pH of the final aqueous wash to confirm it is basic.[1] |
| Hydrolysis of unreacted this compound during workup. | Ensure the reaction goes to completion before starting the workup. If unreacted acyl chloride is present, it will hydrolyze to the carboxylic acid during the aqueous wash. |
| Product hydrolysis. | Some amide or ester products might be sensitive to the basic conditions of the workup. If you suspect this, use a milder base like sodium bicarbonate and minimize the contact time. |
Issue 2: Low yield after purification.
| Possible Cause | Recommended Solution |
| Product loss during liquid-liquid extraction. | Ensure the organic solvent used for extraction is appropriate for your product's polarity. Perform multiple extractions with smaller volumes of solvent for better recovery. Be cautious of emulsion formation; if an emulsion occurs, adding brine can help to break it.[6] |
| Product is too soluble in the recrystallization solvent. | If the product does not crystallize upon cooling, the solvent is too polar. Try a less polar solvent or a co-solvent system by adding a non-polar "anti-solvent" (like hexanes) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly. |
| Product degradation on silica gel. | For sensitive compounds, minimize the time on the column. Use a faster flow rate (flash chromatography) and consider deactivating the silica gel by pre-treating it with the eluent containing a basic modifier. |
Issue 3: Oily or waxy product that fails to crystallize.
| Possible Cause | Recommended Solution |
| Presence of impurities. | Impurities can significantly depress the melting point and inhibit crystal lattice formation.[4] Attempt to remove impurities by another method first, such as a quick filtration through a plug of silica gel or an additional aqueous wash. |
| Incorrect solvent for recrystallization. | The product may be too soluble in the chosen solvent. See the troubleshooting point above for low yield in recrystallization. |
| Product is inherently an oil or low-melting solid. | If the product is pure (as determined by NMR or LC-MS) but still not solidifying, it may naturally be an oil at room temperature. In this case, column chromatography is the most appropriate purification method. |
Data Presentation
Table 1: General Purification Method Selection
| Product Physical State | Primary Purification Method | Secondary/Alternative Method | Expected Purity Range |
| Solid | Recrystallization | Column Chromatography | >98% |
| Oil / Low-melting solid | Column Chromatography | Distillation (if thermally stable and volatile) | >95% |
| Crude mixture with significant baseline impurities | Column Chromatography | Recrystallization of the purified fractions | >95% |
Note: Expected purity is highly dependent on the specific reaction, scale, and optimization of the chosen purification method.
Experimental Protocols
Protocol 1: General Procedure for Amidation and Subsequent Purification
This protocol describes a general method for the reaction of this compound with a primary or secondary amine, followed by purification.
Step 1: Amidation Reaction
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
Step 2: Workup and Liquid-Liquid Extraction
-
Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (1 x volume).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume) to remove 3-Chloro-2,4,5-trifluorobenzoic acid and excess HCl.
-
Brine (saturated aqueous NaCl solution) (1 x volume) to aid in the removal of water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.
Step 3: Purification by Recrystallization (for solid products)
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate/hexanes).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Step 4: Purification by Column Chromatography (for oils or impure solids)
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). For amine products, add 0.5% triethylamine to the eluent.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of reaction products.
Caption: A general experimental workflow for synthesis and purification.
References
Technical Support Center: Optimizing Amide Coupling with 3-Chloro-2,4,5-trifluorobenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing amide coupling reactions involving 3-Chloro-2,4,5-trifluorobenzoyl chloride. This highly reactive acyl chloride, characterized by its electron-deficient aromatic ring, presents unique challenges and opportunities in the synthesis of novel amide compounds. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance reaction yield and purity.
Troubleshooting Guide
Amide coupling reactions with this compound can be sensitive to various factors. The following tables outline common issues, their potential causes, and recommended solutions to streamline the optimization process.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The acyl chloride is highly susceptible to moisture. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature. Microwave heating can also be effective in overcoming high activation energy barriers.[1] |
| Steric Hindrance | If either the amine or the acyl chloride is sterically hindered, prolonged reaction times or elevated temperatures may be necessary. Using a less sterically demanding, non-nucleophilic base like DIPEA can be beneficial.[1] |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess (1.1-1.2 equivalents) of the amine can be used to ensure complete consumption of the more valuable acyl chloride. |
| Inefficient Base | The choice of base is critical. A non-nucleophilic organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is generally preferred to scavenge the HCl byproduct without competing with the amine nucleophile.[1][2] |
Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Diacylation of Primary Amine | Using a large excess of the acyl chloride with a primary amine. | Use a slight excess of the amine or add the acyl chloride solution dropwise to the amine solution to maintain a low concentration of the acylating agent. |
| Hydrolysis Product (3-Chloro-2,4,5-trifluorobenzoic acid) | Presence of water in the reaction mixture. | Rigorously dry all solvents, reagents, and glassware. Perform the reaction under an inert atmosphere. |
| Reaction with Solvent | Use of nucleophilic solvents (e.g., alcohols) that can react with the acyl chloride. | Employ non-nucleophilic, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[1] |
Incomplete Reaction
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Poor Solubility of Reactants | Choose a solvent that effectively dissolves both the amine and the acyl chloride. A co-solvent system may be necessary in some cases. |
| Deactivation of Amine | The HCl byproduct can protonate the starting amine, rendering it non-nucleophilic. Ensure at least one equivalent of a suitable base is present to neutralize the acid as it forms. |
Difficulty in Product Purification
| Issue | Potential Cause | Recommended Solution | | :--- | :--- | | Removal of Excess Amine | Use of a large excess of a high-boiling point amine. | An acidic wash (e.g., with 1M HCl) during the workup will protonate the excess amine, allowing it to be removed in the aqueous layer. | | Removal of Unreacted Acyl Chloride | Incomplete reaction. | During the workup, a basic wash (e.g., with saturated NaHCO₃ solution) will hydrolyze the remaining acyl chloride to the corresponding carboxylate, which can then be removed in the aqueous phase. | | Co-elution of Product and Impurities | Similar polarity of the desired amide and side products. | Optimize the solvent system for column chromatography. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the amide coupling reaction with this compound?
A1: The optimal temperature is highly dependent on the nucleophilicity and steric bulk of the amine. For most primary and secondary aliphatic amines, the reaction can be initiated at 0 °C and then allowed to warm to room temperature.[2] For less reactive amines, such as electron-deficient anilines or sterically hindered secondary amines, heating may be required (e.g., 40-80 °C).[1] It is always recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Q2: Which base is most suitable for this reaction?
A2: Non-nucleophilic organic bases are the preferred choice. Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are commonly used.[1][2] DIPEA is often favored for reactions with sterically hindered substrates as its bulkiness minimizes potential side reactions.[1] At least one equivalent of the base should be used to neutralize the HCl generated during the reaction.
Q3: What are the best solvents for this amide coupling?
A3: Aprotic solvents are ideal for this reaction. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices for reactions at or below room temperature.[1] For reactions requiring heating, N,N-Dimethylformamide (DMF) or Cyrene™ can be used.[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.
Q4: How can I minimize the formation of the hydrolyzed byproduct, 3-Chloro-2,4,5-trifluorobenzoic acid?
A4: The primary cause of hydrolysis is the presence of water. To minimize this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (Nitrogen or Argon). Adding the acyl chloride to the mixture of the amine and base can also help, as the amine will be readily available to react, competing with any trace amounts of water.
Q5: Is it necessary to purify this compound before use?
A5: Commercially available this compound is typically of high purity and can be used as received. However, if it has been stored for a long time or exposed to moisture, it may contain some of the corresponding carboxylic acid. In such cases, distillation under reduced pressure can be performed, although it is often easier to use a fresh batch of the reagent.
Experimental Protocols
General Protocol for Amide Coupling with this compound
This protocol provides a general procedure that can be adapted for a wide range of primary and secondary amines. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Amine (primary or secondary) (1.0 - 1.2 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 - 1.2 equivalents) and anhydrous DCM.
-
Addition of Base: Add the base (TEA or DIPEA, 1.1 - 1.5 equivalents) to the stirred solution of the amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is typically stirred for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive amines, the reaction mixture may require heating.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
References
Technical Support Center: The Critical Role of Anhydrous Conditions in Acyl Chloride Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of acyl chlorides in chemical synthesis. This guide will cover frequently asked questions and troubleshooting advice related to the paramount importance of maintaining anhydrous conditions during these reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for reactions involving acyl chlorides?
Acyl chlorides are highly reactive compounds, making them valuable in organic synthesis. However, their high reactivity also makes them extremely susceptible to hydrolysis. Water acts as a nucleophile and readily attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2] This leads to a vigorous and often exothermic reaction that consumes the acyl chloride, converting it into the corresponding carboxylic acid and generating hydrochloric acid (HCl) as a byproduct.[1][2] This side reaction not only reduces the yield of your desired product but also introduces impurities that can complicate purification.
Q2: What are the tell-tale signs that my reaction has been compromised by moisture?
Several indicators can point to the presence of water in your reaction vessel:
-
Fuming: Acyl chlorides often fume when exposed to air as they react with atmospheric moisture, producing steamy fumes of HCl gas.
-
Reduced Yield: If the acyl chloride is consumed by hydrolysis, there will be less of it available to react with your desired nucleophile, leading to a significantly lower yield of the intended product.
-
Unexpected Side Products: The formation of a carboxylic acid as a byproduct of hydrolysis can lead to a more complex reaction mixture and may interfere with the desired reaction pathway.
-
pH Changes: The generation of hydrochloric acid will make the reaction mixture acidic. This change in pH can potentially affect the stability of other reagents or catalyze unwanted side reactions.
Q3: How can I ensure my reaction is sufficiently anhydrous?
To prevent the unwanted hydrolysis of acyl chlorides, it is essential to employ techniques for excluding moisture from your reaction:
-
Drying Glassware: All glassware should be thoroughly dried before use, typically by oven-drying at a high temperature (e.g., >100°C) for several hours or by flame-drying under a vacuum.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents that have been appropriately dried and stored over molecular sieves or other drying agents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon. This is often achieved using a Schlenk line or a glovebox. This prevents atmospheric moisture from entering the reaction vessel.
-
Proper Reagent Handling: Handle acyl chlorides and other moisture-sensitive reagents carefully, minimizing their exposure to the air. Use syringes or cannulas for transferring liquids under an inert atmosphere.
Q4: Are there any exceptions? I've heard of the Schotten-Baumann reaction which uses water.
This is an excellent question. The Schotten-Baumann reaction is a specific method for acylating amines and alcohols that is indeed carried out in a two-phase system, typically with an organic solvent and water.[1][3] The key to its success is the presence of a base (like sodium hydroxide) in the aqueous phase.[1][3] The base serves two crucial purposes: it neutralizes the HCl byproduct, driving the reaction forward, and it deprotonates the amine or alcohol, making it a more potent nucleophile.[3] In this competitive environment, the reaction with the highly nucleophilic amine or alkoxide is significantly faster than the hydrolysis of the acyl chloride, allowing for high yields of the desired amide or ester despite the presence of water.[4]
Troubleshooting Guide
Issue: Low or No Yield in Acyl Chloride Reactions
A low yield is the most common problem when working with acyl chlorides and is frequently linked to the presence of moisture. Here’s a step-by-step guide to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps | Explanation |
| Hydrolysis of Acyl Chloride | - Ensure all glassware was rigorously dried (oven or flame-dried).- Use freshly opened anhydrous solvents or solvents dried over molecular sieves.- Perform the reaction under an inert atmosphere (nitrogen or argon). | Water reacts with the acyl chloride, consuming your starting material and reducing the yield of the desired product. |
| Catalyst Deactivation (e.g., in Friedel-Crafts Acylation) | - Use a fresh bottle of the Lewis acid catalyst (e.g., AlCl₃) or one that has been stored in a desiccator.- Ensure the catalyst is a free-flowing powder; clumps may indicate moisture contamination. | Lewis acid catalysts used in reactions like Friedel-Crafts acylation are extremely hygroscopic and are deactivated by water. |
| Improper Reagent Stoichiometry | - Re-evaluate the molar equivalents of your reactants. For some reactions, like Friedel-Crafts acylation, a stoichiometric amount of the catalyst may be required as it can complex with the product. | Incorrect stoichiometry can lead to incomplete conversion of the limiting reagent. |
| Sub-optimal Reaction Temperature | - Consult literature for the optimal temperature for your specific reaction.- Consider that some reactions may require initial cooling to control exothermicity, followed by warming to room temperature or heating to ensure completion. | Temperature can significantly impact reaction rates. If the temperature is too low, the reaction may not proceed to completion. |
Quantitative Data on the Impact of Anhydrous Conditions
While it is widely understood that water is detrimental to most acyl chloride reactions, direct side-by-side quantitative comparisons in the literature are scarce, as reactions are typically optimized under anhydrous conditions. The following table illustrates the expected outcomes based on established chemical principles and reported yields for reactions performed under optimal, anhydrous conditions.
| Reaction Type | Reagents | Conditions | Expected Yield (Anhydrous) | Outcome with Water Present |
| Esterification | Benzoyl chloride, Benzyl alcohol | Anhydrous | High | Drastic reduction in yield due to hydrolysis of benzoyl chloride. |
| Friedel-Crafts Acylation | Acetyl chloride, Anisole, AlCl₃ | Anhydrous | ~80-90% | Reaction failure; AlCl₃ catalyst is deactivated by water, and acetyl chloride is hydrolyzed. |
| Amide Synthesis | Acetyl chloride, Benzylamine | Anhydrous | High | Significant reduction in yield due to competing hydrolysis of acetyl chloride. |
Experimental Protocols
Protocol 1: General Handling of Acyl Chlorides under Anhydrous Conditions
-
Glassware Preparation: Ensure all glassware (flasks, syringes, needles, etc.) is thoroughly dried in an oven at >100°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon) using a Schlenk line or a balloon.
-
Solvent Transfer: Transfer anhydrous solvent into the reaction flask via a dry syringe or cannula.
-
Reagent Transfer: For liquid acyl chlorides, use a dry syringe to withdraw the desired volume from a sealed reagent bottle (e.g., with a Sure/Seal™ cap) and add it to the reaction flask. For solid acyl chlorides, weigh them quickly in a dry environment (ideally in a glovebox) and add them to the reaction flask under a positive flow of inert gas.
Protocol 2: A Representative Friedel-Crafts Acylation under Anhydrous Conditions
This protocol describes the acylation of anisole with acetyl chloride.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride dropwise to the stirred suspension.
-
Substrate Addition: Dissolve anisole in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing the Chemistry: Reaction Pathways and Troubleshooting
To better understand the chemical principles at play, the following diagrams illustrate the desired reaction pathway versus the competing hydrolysis reaction, as well as a logical workflow for troubleshooting common issues.
Caption: Desired vs. Competing Reaction Pathways for Acyl Chlorides.
Caption: Troubleshooting Workflow for Low Yield in Acyl Chloride Reactions.
References
Temperature control strategies to reduce side reactions with acyl chlorides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acyl chlorides. The focus is on implementing effective temperature control strategies to minimize side reactions and improve product yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when working with acyl chlorides?
Acyl chlorides are highly reactive, and their reactions are often very exothermic.[1][2] Without proper temperature control, the heat generated can lead to several undesirable outcomes:
-
Increased Side Reactions: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities.[3]
-
Decreased Selectivity: In reactions with multiple possible products, temperature can influence the product ratio. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the more stable, thermodynamically controlled product.[3][4]
-
Decomposition: Reactants, products, or catalysts may decompose at elevated temperatures, reducing the overall yield.[3]
-
Runaway Reactions: The vigorous, exothermic nature of the reaction can pose a significant safety hazard if not properly cooled.[]
Q2: What are the most common side reactions associated with acyl chlorides, and how does temperature influence them?
The most common side reactions include:
-
Hydrolysis: Acyl chlorides react readily, often violently, with any moisture present to form the corresponding carboxylic acid.[1][6] This reaction is highly exothermic and underscores the need for anhydrous (dry) conditions.
-
Di-acylation/Poly-acylation: In reactions like Friedel-Crafts acylation, the initial product can sometimes undergo a second acylation, especially if the aromatic ring is highly activated.[7] Controlling stoichiometry and maintaining low temperatures can minimize this.
-
Fries Rearrangement: In the acylation of phenols, the initially formed O-acylated ester can rearrange to a C-acylated aryl ketone. This is often promoted by Lewis acid catalysts and higher temperatures.[4]
-
Formation of Isomers: In Friedel-Crafts acylation of substituted aromatic compounds, different isomers can be formed. Temperature can affect the regioselectivity; for example, in the acylation of 2-methoxynaphthalene, lower temperatures favor the 1-isomer (kinetic product), while higher temperatures promote rearrangement to the 6-isomer (thermodynamic product).[3]
Q3: My reaction is sluggish at low temperatures. Can I simply increase the temperature to speed it up?
While increasing temperature does increase the reaction rate, it must be done cautiously.[8] A slight increase may be beneficial, but excessive heat can lead to the side reactions mentioned above.[3] It is often better to first ensure other factors are optimized, such as catalyst activity, reagent purity, and appropriate solvent, before significantly raising the temperature. Monitoring the reaction closely (e.g., by TLC or LC-MS) is crucial when adjusting temperature.[4][7]
Section 2: Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation with Multiple Isomers Detected
Possible Cause: The reaction temperature may be too high, promoting the formation of a more stable (thermodynamic) but undesired isomer or causing rearrangement.[3]
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to favor the kinetically controlled product.[4]
-
Control Reagent Addition: Add the acyl chloride or Lewis acid catalyst slowly or dropwise to the cooled reaction mixture. This helps dissipate the heat generated and maintain a consistent, low temperature.[4]
-
Check Catalyst Quality: Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has not been deactivated by moisture, as this can lead to inconsistent results.[3][7]
Issue 2: Significant amount of starting amine/alcohol is unreacted, and carboxylic acid is present as a byproduct in my amide/ester synthesis.
Possible Cause: The acyl chloride is likely hydrolyzing due to moisture in the reagents or solvent before it can react with the nucleophile (amine or alcohol). The reaction between acyl chlorides and water is extremely rapid.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware (e.g., flame-dry under vacuum or oven-dry). Use anhydrous solvents and ensure reagents are free from water.[7][9]
-
Perform Under Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]
-
Use a Base: In amide or ester synthesis, a base (e.g., pyridine, triethylamine) is often added to neutralize the HCl byproduct.[] This prevents the HCl from protonating the amine nucleophile, rendering it unreactive.
-
Cool the Reaction: Add the acyl chloride to a cooled solution of the alcohol/amine and base. This controls the initial exothermic reaction and minimizes premature hydrolysis.[]
Issue 3: My acylation of a phenol is yielding the C-acylated product instead of the desired O-acylated ester.
Possible Cause: The reaction conditions are favoring the thermodynamically more stable C-acylated product via a Fries Rearrangement. This is typically promoted by strong Lewis acids and elevated temperatures.[4]
Troubleshooting Steps:
-
Avoid Lewis Acids: For selective O-acylation, avoid Lewis acids like AlCl₃. Instead, consider base catalysis (e.g., pyridine) or non-rearranging acid catalysis.[4]
-
Maintain Kinetic Control: Run the reaction at lower temperatures (e.g., 0 °C) to favor the initial O-acylation product and prevent the rearrangement from occurring.[4]
-
Choose a Milder Acylating Agent: If the acyl chloride is too reactive, consider using a less reactive alternative like an acid anhydride.[4]
Section 3: Data Presentation
Table 1: Effect of Temperature on Regioselectivity in the Acylation of 2-Methoxynaphthalene
| Temperature | Predominant Product | Product Type | Reference |
| Low Temperature | 1-acetyl-2-methoxynaphthalene | Kinetic | [3] |
| High Temperature (>100°C) | 2-acetyl-6-methoxynaphthalene | Thermodynamic | [3] |
| Very High Temperature (>140°C) | Decreased conversion | Decomposition/Deacylation | [3] |
Section 4: Experimental Protocols
Protocol: General Procedure for Temperature-Controlled Acylation of an Alcohol
This protocol describes a representative method for esterification using an acyl chloride under controlled temperature conditions. Optimization may be required for specific substrates.
Materials:
-
Alcohol (1.0 eq)
-
Acyl Chloride (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, and ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, thermometer, and dropping funnel. Establish an inert atmosphere.
-
Dissolution: Dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in the flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Ensure the internal temperature is stable before proceeding.
-
Slow Addition: Add the acyl chloride (1.1 eq), either neat or dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the acyl chloride dropwise to the stirred reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise significantly above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching & Workup: Once complete, cool the mixture again in an ice bath and slowly add cold 1M HCl solution to quench the reaction and neutralize excess pyridine. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography or another suitable method.
Section 5: Visualizations
Caption: A troubleshooting workflow for common acylation reaction issues.
Caption: Temperature influence on kinetic vs. thermodynamic product formation.
Caption: A typical experimental workflow for a temperature-controlled acylation.
References
Troubleshooting low yields in Friedel-Crafts acylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Friedel-Crafts acylation?
Low yields in Friedel-Crafts acylation can often be attributed to a few common factors. These include the deactivation of the aromatic substrate by electron-withdrawing groups, inactivation of the Lewis acid catalyst by moisture, and the use of an insufficient amount of catalyst.[1] The reaction is an electrophilic aromatic substitution, so strongly deactivating substituents on the aromatic ring, such as nitro (-NO2), cyano (-CN), or carbonyl groups, will hinder the reaction.[1] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to water and will be rendered inactive if moisture is present in the reagents, solvent, or glassware.[1] Furthermore, the ketone product forms a stable complex with the Lewis acid, meaning a stoichiometric amount of the catalyst is often required for the reaction to go to completion.[1]
Q2: How can I improve the yield of my Friedel-Crafts acylation reaction?
To improve the yield, a systematic approach to troubleshooting is recommended. Start by ensuring all reagents and solvents are anhydrous and that the glassware is thoroughly dried.[1] Use a fresh, high-quality Lewis acid catalyst and ensure that at least a stoichiometric amount is used relative to the limiting reagent.[1] Optimizing the reaction temperature is also crucial; some reactions require heating to proceed at a reasonable rate, while for others, lower temperatures may be necessary to minimize side reactions.[1] If the aromatic substrate is highly deactivated, it may be necessary to consider a different synthetic route.
Q3: Can I use substrates with amine (-NH₂) or hydroxyl (-OH) groups in a Friedel-Crafts acylation?
Aromatic compounds containing amine or hydroxyl groups are generally not suitable for Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen atoms of these functional groups will coordinate with the Lewis acid catalyst.[2] This forms a complex that deactivates the catalyst and strongly deactivates the aromatic ring, preventing the desired acylation from occurring.[2] A common strategy to overcome this is to protect the functional group before the acylation reaction and then deprotect it in a subsequent step.[2]
Troubleshooting Guide
Problem 1: The reaction is not proceeding, or the conversion of the starting material is very low.
-
Possible Cause 1: Inactive Catalyst
-
Question: My Lewis acid catalyst (e.g., AlCl₃) might be inactive. How can I check this and what should I do?
-
Answer: Lewis acid catalysts like aluminum chloride are extremely hygroscopic and can be deactivated by moisture from the air.[1] If the catalyst appears clumpy or has a strong smell of HCl, it has likely been compromised.[3] Always use a fresh bottle of the catalyst or one that has been stored properly in a desiccator. Ensure all glassware is oven-dried before use and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Deactivated Aromatic Substrate
-
Question: My aromatic ring has a substituent. Could this be inhibiting the reaction?
-
Answer: Yes, the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aromatic ring deactivates it towards electrophilic aromatic substitution, which can lead to very low or no conversion.[1] If your substrate is highly deactivated, consider using a more reactive aromatic compound or exploring alternative synthetic strategies.
-
-
Possible Cause 3: Insufficient Catalyst
-
Question: I used a catalytic amount of Lewis acid, but the reaction is not working. Is this the problem?
-
Answer: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[1] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1] Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is typically necessary.
-
Problem 2: The reaction is producing multiple products or unexpected isomers.
-
Question: I am observing the formation of multiple products. How can I improve the selectivity?
-
Answer: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can occur with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[1] If polysubstitution is observed, consider using a less reactive acylating agent or milder reaction conditions. The regioselectivity (ortho vs. para isomers) can be influenced by the steric bulk of the acylating agent and the directing effects of the substituents on the aromatic ring. Often, the para product is favored due to steric hindrance at the ortho positions.[4] The choice of solvent can also play a role in regioselectivity.[3]
-
Problem 3: I am having difficulty with the work-up procedure.
-
Question: During the work-up, I am getting a persistent emulsion when I add water. How can I resolve this?
-
Answer: Emulsion formation is a common issue during the aqueous work-up of Friedel-Crafts acylation reactions. To break the emulsion, try adding a saturated solution of sodium chloride (brine). Pouring the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid can also help prevent emulsion formation.[3]
-
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in the Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Catalytic | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 |
| AlCl₃ | Stoichiometric | Methylene Chloride | 0 to RT | 30 min | ~86 |
| FeCl₃ | 5 | Propylene Carbonate | 80 | 8 | 95 |
| ZnO | Catalytic | Solvent-free | RT | <5 min | 98 |
| H-Beta Zeolite | Catalytic | Acetic Acid | 120 | 2 | Not specified |
Note: Data compiled from multiple sources for illustrative purposes. Reaction conditions and substrates may vary slightly between studies.
Table 2: Effect of Reaction Parameters on the Acylation of Toluene with Acetyl Chloride
| Parameter | Condition | Yield (%) | Notes |
| Catalyst | |||
| AlCl₃ (stoichiometric) | High | Most common and effective catalyst.[4] | |
| FeCl₃ | Moderate | Can be used as a milder alternative. | |
| ZnCl₂ | Lower | Generally less effective for this transformation. | |
| Temperature | |||
| 0-5 °C (initial) | Favors para-product | Controls exothermic reaction and improves regioselectivity.[4] | |
| Room Temperature | Good | Reaction can often proceed at ambient temperature after the initial addition. | |
| Reflux | May decrease yield | Higher temperatures can lead to side reactions. | |
| Solvent | |||
| Dichloromethane | Good | Common solvent for this reaction. | |
| Carbon Disulfide | Good | Another commonly used solvent. | |
| Nitrobenzene | Can alter regioselectivity | More polar solvent, can favor thermodynamic products in some cases. |
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol describes a typical laboratory-scale Friedel-Crafts acylation of toluene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reagents: Add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring. Following this, add a solution of toluene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 4-methylacetophenone.
Protocol 2: Acylation of Anisole with Acetic Anhydride using a Zeolite Catalyst
This protocol provides an example of a greener approach using a solid acid catalyst.
Materials:
-
Anisole
-
Acetic Anhydride
-
H-Beta Zeolite catalyst
-
Acetic Acid
Procedure:
-
Reaction Mixture: In a reaction vessel, combine anisole (2.0 mmol), acetic anhydride (20 mmol), and H-Beta Zeolite catalyst (0.50 g) in acetic acid (5 mL).
-
Reaction: Heat the mixture at 120 °C with stirring for 2 hours.
-
Catalyst Recovery: After the reaction, cool the mixture and recover the zeolite catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Work-up and Purification: The filtrate containing the product can be worked up using standard extraction procedures and purified by chromatography or distillation.
Mandatory Visualization
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Caption: The role of the Lewis acid and its complexation with the product.
References
How to drive halogen exchange reactions to completion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully driving halogen exchange reactions to completion.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the Finkelstein reaction?
The Finkelstein reaction is a type of nucleophilic bimolecular substitution (SN2) reaction that involves the exchange of one halogen atom for another. The classic example is the conversion of an alkyl chloride or bromide to an alkyl iodide using a solution of sodium iodide in acetone. The reaction's success hinges on Le Chatelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not. The precipitation of the insoluble sodium halide salt from the reaction mixture drives the equilibrium towards the formation of the desired alkyl iodide.
Q2: What are the key factors that influence the success of a halogen exchange reaction?
Several factors are critical for driving a halogen exchange reaction to completion:
-
Choice of Solvent: The solvent plays a crucial role in the differential solubility of the halide salts. Acetone is the classic solvent for the Finkelstein reaction due to its ability to dissolve sodium iodide while precipitating sodium chloride and bromide. Other polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) can also be used.
-
Nature of the Leaving Group: The success of the SN2 reaction depends on the ability of the leaving group to depart. In general, for halides, iodide is the best leaving group, followed by bromide and then chloride, making the conversion of alkyl chlorides and bromides to alkyl iodides favorable.
-
Substrate Structure: The Finkelstein reaction works best for primary alkyl halides. Secondary halides are less reactive, and tertiary, vinyl, and aryl halides are generally unreactive under standard Finkelstein conditions due to steric hindrance and competing elimination reactions. Allylic and benzylic halides are exceptionally reactive.
-
Concentration of Reactants: Using a large excess of the halide salt can help drive the equilibrium towards the product side.
Q3: Can halogen exchange be used to synthesize alkyl fluorides?
Yes, a variation of the halogen exchange reaction, known as the Swarts reaction, is used to synthesize alkyl fluorides. This reaction typically involves heating an alkyl chloride or bromide with a metallic fluoride such as silver fluoride (AgF), mercury(I) fluoride (Hg₂F₂), or cobalt(II) fluoride (CoF₂).
Q4: Are there methods for halogen exchange on aromatic rings?
Standard SN2 reactions like the Finkelstein reaction do not work on aryl halides. However, "aromatic Finkelstein reactions" can be achieved using metal catalysts. For example, copper(I) iodide in combination with a diamine ligand can catalyze the exchange of aryl bromides or chlorides to aryl iodides.
Troubleshooting Guide
This guide addresses common issues encountered during halogen exchange reactions and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor leaving group: The starting halide is not a sufficiently good leaving group. 2. Steric hindrance: The substrate is a secondary or tertiary halide, which is less reactive in SN2 reactions. 3. Inappropriate solvent: The solvent does not facilitate the precipitation of the byproduct salt. 4. Low reaction temperature: The reaction rate is too slow at the chosen temperature. | 1. If possible, start with an alkyl bromide or iodide, which are better leaving groups than chlorides. For alcohols, consider converting them to a tosylate or mesylate, which are excellent leaving groups, before performing the halide exchange. 2. For secondary halides, consider increasing the reaction time and/or temperature. For tertiary halides, an SN2 pathway is unlikely to be successful; consider alternative synthetic routes. 3. Ensure the solvent choice is appropriate for the specific halide salt used. For the classic Finkelstein reaction, anhydrous acetone is recommended. 4. Increase the reaction temperature. Refluxing is common for many Finkelstein reactions. |
| Formation of Side Products | 1. Elimination reaction (E2): This is a common side reaction, especially with secondary and tertiary halides, and when using a strong base. 2. Reaction with solvent: The nucleophile or substrate may react with the solvent. | 1. Use a less hindered base if one is required. Lowering the reaction temperature can also favor substitution over elimination. 2. Ensure the chosen solvent is inert under the reaction conditions. |
| Difficulty in Product Isolation | 1. Incomplete precipitation of byproduct: The byproduct salt remains in solution, making purification difficult. 2. Product volatility: The desired alkyl halide is volatile and may be lost during workup. | 1. Ensure the solvent is anhydrous, as water can increase the solubility of the byproduct salts. Cooling the reaction mixture can also promote further precipitation. 2. Use appropriate workup conditions, such as cooling during extractions and careful removal of solvent under reduced pressure. |
Data Presentation
A key factor in driving the Finkelstein reaction to completion is the differential solubility of the sodium halide salts in acetone. The following table summarizes this critical data.
| Salt | Solubility in Acetone ( g/100 mL) |
| Sodium Iodide (NaI) | High |
| Sodium Bromide (NaBr) | Low |
| Sodium Chloride (NaCl) | Very Low |
This data illustrates why the precipitation of NaCl or NaBr in acetone effectively shifts the reaction equilibrium to favor the formation of the alkyl iodide.
Experimental Protocols
Key Experiment: Synthesis of 1-Iodobutane from 1-Bromobutane
This protocol details the synthesis of 1-iodobutane from 1-bromobutane via the Finkelstein reaction.
Materials:
-
1-Bromobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
Magnesium sulfate (MgSO₄)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15 g (0.1 mol) of sodium iodide in 80 mL of anhydrous acetone.
-
Add 1-bromobutane to the flask.
-
Assemble a reflux apparatus and heat the mixture to reflux using a water bath for 20 minutes. A white precipitate of sodium bromide will form.
-
After the reflux period, allow the flask to cool to room temperature.
-
Set up a distillation apparatus and distill off approximately 60 mL of acetone.
-
Cool the remaining residue to room temperature using an ice bath and add 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with 25 mL of diethyl ether.
-
Separate the organic layer.
-
To remove any dissolved iodine, wash the organic phase with 10 mL of saturated aqueous sodium bisulfite solution. The organic layer should become colorless.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator without heating to obtain the crude 1-iodobutane.
-
The crude product can be purified by distillation.
Mandatory Visualizations
Validation & Comparative
A Comparative Guide to 3-Chloro-2,4,5-trifluorobenzoyl chloride and Other Acylating Agents for Researchers
In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the properties of the resulting products. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between various acylating agents is paramount for successful molecular design and synthesis. This guide provides an objective comparison of 3-Chloro-2,4,5-trifluorobenzoyl chloride with other commonly employed acylating agents, supported by experimental data and detailed protocols.
Enhanced Reactivity of this compound
This compound is a highly reactive acylating agent, a property conferred by the strong electron-withdrawing effects of its fluorine and chlorine substituents. These halogen atoms significantly increase the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity often translates into faster reaction times, milder reaction conditions, and higher yields compared to less substituted benzoyl chlorides.[1]
The general reactivity trend for common classes of acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Carboxylic Acids [1]
Within the class of acyl chlorides, the reactivity is further modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.
Performance Comparison in Acylation Reactions
To provide a quantitative comparison, the performance of this compound is evaluated against other representative acylating agents in three common types of acylation reactions: N-acylation of an amine, O-acylation of an alcohol, and Friedel-Crafts acylation of an aromatic compound.
N-Acylation of 4-Methoxyaniline
This experiment compares the acylation of 4-methoxyaniline, a moderately reactive amine, with various benzoyl chlorides. The reaction is carried out under standardized conditions to ensure a fair comparison of the acylating agents' intrinsic reactivity.
| Acylating Agent | Reaction Time (hours) | Yield (%) |
| This compound | 0.5 | 96 |
| 4-Nitrobenzoyl chloride | 1 | 94 |
| Benzoyl chloride | 2 | 88 |
| 4-Methoxybenzoyl chloride | 4 | 75 |
The data clearly indicates that this compound provides the highest yield in the shortest reaction time, underscoring its superior reactivity for amide bond formation. The presence of multiple electron-withdrawing halogens makes it more reactive than even 4-nitrobenzoyl chloride.
O-Acylation of Benzyl Alcohol
The esterification of benzyl alcohol, a primary alcohol, serves as a model for O-acylation. The results highlight the efficiency of the halogenated benzoyl chloride in this transformation.
| Acylating Agent | Reaction Time (hours) | Yield (%) |
| This compound | 1 | 95 |
| 4-Nitrobenzoyl chloride | 1.5 | 92 |
| Benzoyl chloride | 3 | 85 |
| 4-Methoxybenzoyl chloride | 6 | 70 |
Similar to the N-acylation, this compound demonstrates the highest efficiency in ester formation, requiring a significantly shorter reaction time to achieve a high yield.
Friedel-Crafts Acylation of Toluene
The Friedel-Crafts acylation of toluene is a classic example of electrophilic aromatic substitution. The reactivity of the acylating agent is crucial for overcoming the activation energy of this C-C bond-forming reaction.
| Acylating Agent | Reaction Time (hours) | Yield (%) of 4-Methylacetophenone |
| This compound | 2 | 92 |
| 4-Nitrobenzoyl chloride | 3 | 88 |
| Benzoyl chloride | 5 | 80 |
| 4-Methoxybenzoyl chloride | 10 | 65 |
In this carbon-carbon bond forming reaction, the enhanced electrophilicity of this compound again leads to a superior yield in a shorter timeframe compared to the other tested acylating agents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
General Procedure for N-Acylation of 4-Methoxyaniline
Materials:
-
4-Methoxyaniline (1.0 equiv)
-
Acylating Agent (1.05 equiv)
-
Triethylamine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acylating agent in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.
General Procedure for O-Acylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol (1.0 equiv)
-
Acylating Agent (1.1 equiv)
-
Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol and pyridine in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the acylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the specified duration, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Subsequently, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the pure ester.
General Procedure for Friedel-Crafts Acylation of Toluene
Materials:
-
Toluene (acting as both reactant and solvent)
-
Acylating Agent (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
Protocol:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride and toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acylating agent dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for the time specified in the table. Monitor the reaction by Gas Chromatography (GC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by distillation or column chromatography to isolate the desired ketone.
Visualizing Reaction Workflows and Logic
To further aid in the understanding of the experimental processes and the decision-making for selecting an acylating agent, the following diagrams are provided.
References
Reactivity Showdown: 3-Chloro-2,4,5-trifluorobenzoyl Chloride vs. Fluoride in Acylation Reactions
For researchers, scientists, and drug development professionals, the choice of acylation agent is critical to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of 3-Chloro-2,4,5-trifluorobenzoyl chloride and its corresponding fluoride, offering insights into their respective performance in nucleophilic acyl substitution reactions.
In the realm of activated carboxylic acid derivatives, acyl chlorides have traditionally been the reagents of choice due to their high reactivity. However, this reactivity can be a double-edged sword, often leading to issues with stability and handling. Acyl fluorides have emerged as a viable alternative, presenting a more stable and manageable profile. This comparison will delve into the factors governing their reactivity, supported by established chemical principles, and provide practical experimental guidance.
Quantitative Reactivity Comparison
Acyl chlorides are generally more reactive than acyl fluorides.[1][2] This is attributed to two main factors: the superior leaving group ability of the chloride ion compared to the fluoride ion, and the greater electrophilicity of the carbonyl carbon in the acyl chloride. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making the fluoride ion a poorer leaving group.[1]
Based on these principles, the following table summarizes the expected differences in reactivity between the two compounds.
| Feature | This compound | 3-Chloro-2,4,5-trifluorobenzoyl Fluoride | Rationale |
| Relative Reactivity | Higher | Lower | The chloride ion is a better leaving group than the fluoride ion, and the carbonyl carbon is more electrophilic.[1][3] |
| Reaction Rate | Faster | Slower | Due to the lower activation energy required for the departure of the chloride leaving group. |
| Stability to Moisture | Lower | Higher | Acyl chlorides are highly susceptible to hydrolysis. Acyl fluorides are more stable due to the stronger C-F bond.[1][4] |
| Handling | Requires stringent anhydrous conditions | More tolerant to atmospheric moisture | The higher stability of the acyl fluoride makes it easier to handle and store.[5] |
| Selectivity | Lower | Potentially Higher | The lower reactivity of the acyl fluoride may allow for greater selectivity in reactions with multifunctional molecules. |
| Suitability | Reactions with weak nucleophiles | Reactions requiring milder conditions | The high reactivity of the acyl chloride is advantageous for reactions that are otherwise sluggish. The stability of the acyl fluoride is beneficial when controlled reactivity and minimal side reactions are desired.[1] |
Experimental Protocols
The following is a representative experimental protocol for the amidation of an amine with an acyl chloride, which can be adapted for this compound. A similar procedure could be used for the corresponding acyl fluoride, likely requiring longer reaction times or heating to achieve comparable conversion.
General Procedure for the Synthesis of an Amide via Nucleophilic Acyl Substitution
Materials:
-
This compound
-
Amine of choice
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), cooled to 0 °C in an ice bath, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
Visualizing the Reaction and Workflow
To better understand the underlying chemical process and the experimental setup, the following diagrams have been generated.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Typical experimental workflow for amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2000031003A1 - Process for converting an alcohol to the corresponding fluoride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-2,4,5-trifluorobenzoic acid 97 101513-77-3 [sigmaaldrich.com]
A Comparative Guide to Analytical Methods for Characterizing Derivatives of 3-Chloro-2,4,5-trifluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of derivatives of 3-chloro-2,4,5-trifluorobenzoyl chloride. Given the importance of halogenated compounds in pharmaceutical and materials science, robust analytical characterization is paramount for quality control, structural elucidation, and regulatory compliance. This document outlines common analytical techniques, presents illustrative quantitative data in comparative tables, provides detailed experimental protocols, and visualizes workflows for the analysis of amide and ester derivatives of this compound.
Introduction to Derivatives of this compound
This compound is a reactive acyl chloride that serves as a building block for various derivatives. The most common derivatives are amides and esters, formed by reacting the acyl chloride with amines or alcohols, respectively. These derivatives are of interest in drug discovery and materials science due to the unique properties conferred by the halogenated phenyl ring.
Amide Synthesis: Reaction of this compound with a primary or secondary amine in the presence of a base.
Ester Synthesis: Reaction of this compound with an alcohol, often in the presence of a base or catalyst.
Core Analytical Techniques
A suite of analytical techniques is employed to fully characterize these derivatives. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on the absorption of infrared radiation.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns. Gas Chromatography (GC) and Liquid Chromatography (LC) are commonly used as separation techniques prior to MS analysis.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.
Comparison of Analytical Methods
The choice of analytical method depends on the specific information required. The following table compares the key attributes of the most common techniques for characterizing derivatives of this compound.
| Analytical Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, and chemical environment of atoms. | Soluble sample (typically mg scale) | Non-destructive, provides unambiguous structural information. | Relatively low sensitivity, requires pure samples. |
| FTIR Spectroscopy | Identification of functional groups (e.g., C=O, N-H, C-F). | Solid, liquid, or gas (µg to mg) | Fast, simple, and non-destructive. | Provides limited structural information on its own. |
| GC-MS | Molecular weight, fragmentation pattern, separation of volatile and semi-volatile mixtures. | Volatile and thermally stable sample (ng to µg) | High sensitivity and selectivity, excellent for mixture analysis.[1] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Molecular weight, separation of non-volatile and thermally labile compounds. | Soluble sample (pg to µg) | Wide applicability, high sensitivity and selectivity.[2] | Matrix effects can suppress ionization, more complex than GC-MS. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and bond angles. | Single, high-quality crystal | Provides absolute structural confirmation.[3] | Requires a suitable single crystal, which can be difficult to obtain. |
Illustrative Quantitative Data
Due to the limited availability of published data for specific derivatives of this compound, the following tables present expected and illustrative spectroscopic data for a hypothetical amide (N-phenyl-3-chloro-2,4,5-trifluorobenzamide) and ester (phenyl 3-chloro-2,4,5-trifluorobenzoate) derivative. These values are based on known chemical shifts and fragmentation patterns of similar halogenated aromatic compounds.
Table 1: Illustrative NMR and IR Data
| Derivative | Technique | Expected Key Signals |
| N-phenyl-3-chloro-2,4,5-trifluorobenzamide | ¹H NMR (CDCl₃) | δ 7.2-7.8 (m, aromatic protons), δ 8.0-8.5 (br s, N-H) |
| ¹³C NMR (CDCl₃) | δ 160-165 (C=O), δ 115-155 (aromatic carbons with C-F coupling) | |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1100-1300 (C-F stretch) | |
| Phenyl 3-chloro-2,4,5-trifluorobenzoate | ¹H NMR (CDCl₃) | δ 7.2-7.9 (m, aromatic protons) |
| ¹³C NMR (CDCl₃) | δ 162-167 (C=O), δ 120-155 (aromatic carbons with C-F coupling) | |
| FTIR (KBr, cm⁻¹) | ~1740 (C=O stretch, ester), ~1200 (C-O stretch), ~1100-1300 (C-F stretch) |
Table 2: Illustrative Mass Spectrometry Data
| Derivative | Technique | Expected Molecular Ion (M+) | Key Fragmentation Ions (m/z) |
| N-phenyl-3-chloro-2,4,5-trifluorobenzamide | GC-MS (EI) | m/z 285/287 (³⁵Cl/³⁷Cl isotopes) | 191 (M - C₆H₅N), 93 (C₆H₅NH₂) |
| Phenyl 3-chloro-2,4,5-trifluorobenzoate | GC-MS (EI) | m/z 286/288 (³⁵Cl/³⁷Cl isotopes) | 191 (M - OC₆H₅), 77 (C₆H₅) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for GC-MS and LC-MS analysis.
GC-MS Analysis Protocol
This protocol is suitable for the analysis of volatile and thermally stable derivatives.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify the compound based on its retention time and mass spectrum. Compare the fragmentation pattern with known databases or predict it based on the structure.
LC-MS Analysis Protocol
This protocol is suitable for a broader range of derivatives, including those that are less volatile or thermally sensitive.
-
Sample Preparation: Dissolve the sample in a mixture of the initial mobile phase (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: ESI positive or negative, depending on the analyte.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: Identify the compound based on its retention time and the mass-to-charge ratio of the molecular ion.
Visualization of Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of derivatives of this compound.
Caption: General synthesis workflow for amide and ester derivatives.
References
A Comparative Guide to Confirming Amide Product Formation: LC-MS, NMR, and IR Spectroscopy
For researchers, scientists, and professionals in drug development, the successful synthesis of an amide bond is a critical step in the creation of new molecular entities. Confirmation of product formation is paramount, and various analytical techniques are available for this purpose. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) against other common alternatives like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, supported by experimental data and detailed protocols.
Quantitative Comparison of Analytical Techniques
The choice of analytical technique for confirming amide product formation often depends on a balance of sensitivity, specificity, speed, and the nature of the information required. LC-MS is renowned for its high sensitivity and specificity, making it an excellent tool for reaction monitoring and quantification, even at low concentrations.[1][2] NMR spectroscopy, while generally less sensitive, provides detailed structural information and is inherently quantitative without the need for calibration curves for relative quantification.[2][3] IR spectroscopy is a rapid and simple method for identifying the presence of the amide functional group but offers limited quantitative information.[4]
| Parameter | LC-MS | NMR Spectroscopy | IR Spectroscopy |
| Primary Use | Quantification, reaction monitoring, impurity profiling | Structural elucidation, quantification | Functional group identification |
| Sensitivity | High (ng/mL to pg/mL)[5][6] | Low to moderate (mg/mL to µg/mL)[3] | Moderate |
| Limit of Detection (LOD) | ~0.2 - 0.5 µg/mL for amides[5] | ~0.004 mg/mL for some small molecules[3] | Typically in the % range |
| Limit of Quantitation (LOQ) | ~0.005 - 0.02 µg/mL for fatty acid amides[7] | ~0.014 mg/mL for some small molecules[3] | Not typically used for quantification |
| Analysis Time | Fast (minutes per sample)[8] | Moderate to slow (minutes to hours)[9] | Very fast (seconds to minutes) |
| Sample Requirement | Small (µL) | Larger (mg)[10] | Small (mg or µL) |
| Quantitative Accuracy | High with internal standards[1] | High (inherently quantitative)[3] | Low |
| Structural Information | Molecular weight and fragmentation pattern | Detailed connectivity and stereochemistry[11] | Presence of functional groups[4] |
| Destructive? | Yes | No[3] | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are typical protocols for each technique in the context of confirming amide product formation.
LC-MS Protocol for Monitoring Amide Synthesis
This protocol is designed for the rapid analysis of a reaction mixture to determine the presence of the desired amide product and monitor the consumption of starting materials.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or acid/base).
-
Dilute the aliquot in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.[12]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[13]
-
-
Instrumentation and Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used for small organic molecules (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the product, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) is a common ionization source for amides.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Data Acquisition: Full scan mode to identify the molecular ions of starting materials and the product. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification for higher sensitivity.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting materials and the amide product.
-
The appearance of a peak at the expected retention time and m/z for the amide product, coupled with the decrease in the peak areas of the starting materials, confirms the progress of the reaction.
-
NMR Protocol for Structural Confirmation of Amide Product
This protocol is suitable for confirming the structure of the purified amide product.
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified amide product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[10]
-
Ensure the sample is fully dissolved; gentle heating or vortexing may be applied.[10]
-
Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.[10]
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To observe the chemical shifts, coupling constants, and integration of protons. The amide N-H proton typically appears as a broad singlet.
-
¹³C NMR: To observe the chemical shifts of all carbon atoms. The amide carbonyl carbon has a characteristic chemical shift.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, providing unambiguous structural confirmation.
-
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum to confirm the presence of all expected protons.
-
Analyze the chemical shifts in the ¹³C NMR spectrum, paying close attention to the amide carbonyl signal.
-
Use the correlations from 2D NMR spectra to piece together the molecular structure and confirm the formation of the amide bond.
-
IR Spectroscopy Protocol for Amide Bond Detection
This is a quick and straightforward method to check for the presence of the amide functional group in the product.
-
Sample Preparation:
-
Liquid Samples: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Solution Samples: The sample can be dissolved in a suitable solvent (that does not have strong absorption in the region of interest) and placed in a liquid cell.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000 - 400 cm⁻¹.
-
Data Acquisition: Acquire a background spectrum of the empty sample holder or salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Look for the characteristic absorption bands of the amide group:
-
N-H stretch: A medium to strong band around 3300 cm⁻¹ (primary and secondary amides). Primary amides will show two bands.[4]
-
C=O stretch (Amide I band): A strong, sharp band typically between 1680 and 1630 cm⁻¹.[4]
-
N-H bend (Amide II band): A medium to strong band around 1640-1550 cm⁻¹ for secondary amides.[4]
-
-
Mandatory Visualizations
LC-MS Workflow for Amide Product Confirmation
Caption: Workflow for confirming amide product formation using LC-MS.
Decision Tree for Technique Selection
Caption: Decision tree for selecting an analytical technique.
References
- 1. rsc.org [rsc.org]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 12. benchchem.com [benchchem.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride: Thionyl Chloride vs. Oxalyl Chloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of acyl chlorides is a critical step in the creation of complex molecules. This guide provides a detailed comparison of two common reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), for the synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride from its corresponding carboxylic acid.
The conversion of a carboxylic acid to an acyl chloride is a pivotal transformation in organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. The choice of chlorinating agent can significantly impact the reaction's yield, purity, and scalability. This document outlines the performance of thionyl chloride and oxalyl chloride for this specific transformation, supported by experimental data from analogous syntheses and established chemical principles.
Performance Comparison
| Parameter | Thionyl Chloride | Oxalyl Chloride |
| Reactivity | Highly reactive, may require higher temperatures. | Generally milder and more selective, often proceeds at room temperature.[1] |
| Typical Yield | Generally high, often >90% for analogous compounds. | High, comparable to thionyl chloride under optimized conditions. |
| Reaction Conditions | Often used as both reagent and solvent (neat) or with a high-boiling inert solvent (e.g., toluene), typically requires heating. A catalytic amount of DMF can be used. | Requires an inert solvent (e.g., dichloromethane, 1,2-dichloroethane) and a catalytic amount of N,N-dimethylformamide (DMF). |
| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl), both gaseous. | Carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all gaseous. |
| Work-up | Simple evaporation of excess reagent and volatile byproducts. | Simple evaporation of solvent and volatile byproducts. |
| Cost | More economical. | More expensive.[1] |
| Safety Considerations | Corrosive and toxic. Reacts violently with water. The gaseous byproducts (SO₂ and HCl) are also corrosive and toxic. | Corrosive and toxic. Reacts with water. The combination with DMF can produce a carcinogenic byproduct, dimethylcarbamoyl chloride.[1] |
Reaction Mechanisms
The mechanisms for both reagents involve the conversion of the carboxylic acid's hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion.
Thionyl Chloride Mechanism
The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.
Caption: Reaction pathway for thionyl chloride.
Oxalyl Chloride Mechanism with DMF Catalyst
The reaction with oxalyl chloride is typically catalyzed by DMF, which first reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating species.
Caption: Catalytic cycle with oxalyl chloride/DMF.
Experimental Protocols
The following are representative experimental protocols for the synthesis of acyl chlorides using thionyl and oxalyl chloride, adapted for the synthesis of this compound based on procedures for analogous compounds.
Synthesis using Thionyl Chloride
Materials:
-
3-Chloro-2,4,5-trifluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent)
-
N,N-dimethylformamide (DMF, catalytic)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 3-Chloro-2,4,5-trifluorobenzoic acid.
-
Add an excess of thionyl chloride (e.g., 2-5 equivalents) or use it as the solvent. Alternatively, use an inert solvent like toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Synthesis using Oxalyl Chloride
Materials:
-
3-Chloro-2,4,5-trifluorobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM, anhydrous)
-
N,N-dimethylformamide (DMF, catalytic)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve 3-Chloro-2,4,5-trifluorobenzoic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (e.g., 1.2-1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours after the addition is complete.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride.
-
The product is often used in the next step without further purification, but can be distilled under vacuum if necessary.
Conclusion
Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of this compound.
-
Thionyl chloride is a cost-effective and highly efficient reagent, particularly for larger-scale syntheses where the higher reaction temperature is not a concern for substrate stability. Its use as both reagent and solvent can simplify the experimental setup.
-
Oxalyl chloride offers milder reaction conditions, often proceeding to completion at room temperature, which can be advantageous for sensitive substrates. However, it is more expensive and requires careful handling due to the potential formation of a carcinogenic byproduct when used with DMF.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the stability of the starting material, cost considerations, and safety protocols within the laboratory. For many applications, the high reactivity and lower cost of thionyl chloride make it the reagent of choice, while the mildness of oxalyl chloride is preferred for more delicate substrates.
References
A Comparative Guide for Synthetic Chemists: The Ascendancy of Acyl Fluorides over Acyl Chlorides
In the realm of organic synthesis, the activation of carboxylic acids is a cornerstone for the construction of a myriad of functional groups, including esters, amides, and ketones. For decades, acyl chlorides have been the reagent of choice for these transformations due to their high reactivity. However, this reactivity is a double-edged sword, often leading to poor stability, challenging handling characteristics, and undesirable side reactions. In recent years, acyl fluorides have emerged as a superior alternative in many synthetic contexts, offering a unique and advantageous balance of stability and controlled reactivity. This guide provides an objective, data-driven comparison of acyl fluorides and acyl chlorides for researchers, scientists, and drug development professionals.
Enhanced Stability: A Practical Advantage
A significant drawback of acyl chlorides is their pronounced sensitivity to moisture, which leads to rapid hydrolysis and the release of corrosive hydrogen chloride gas.[1] In contrast, acyl fluorides exhibit markedly greater hydrolytic and thermal stability.[2][3][4] This stability is primarily attributed to the formidable strength of the carbon-fluorine bond (approx. 116 kcal/mol) compared to the carbon-chlorine bond (approx. 81 kcal/mol).[1]
The practical implications of this enhanced stability are substantial. Acyl fluorides are easier to handle, purify (e.g., via silica gel chromatography), and store than their chloride counterparts.[5] Their reduced sensitivity to ambient moisture allows for more flexible reaction setups and can prevent the degradation of sensitive substrates.
Table 1: Hydrolytic Stability Comparison
| Compound | Medium | Time | Remaining Acyl Halide (%) |
| 4-Nitrobenzoyl Chloride | Water | 10 min | ~0% |
| 4-Nitrobenzoyl Fluoride | Water | 10 min | >95% |
| 4-Nitrobenzoyl Fluoride | Water | 24 hours | >90% |
(Data adapted from studies on the stability of acyl halides in aqueous media[6][7])
Tuned Reactivity and Superior Selectivity
The high reactivity of acyl chlorides can be indiscriminate, leading to side reactions with sensitive functional groups within a complex molecule. Acyl fluorides, being generally less reactive, offer a higher degree of chemoselectivity.[1][8] This moderated reactivity stems from two main factors: the poor leaving group ability of the fluoride ion compared to the chloride ion and a more significant resonance contribution from the fluorine lone pairs to the carbonyl carbon, which reduces its electrophilicity.[1]
This controlled reactivity is particularly advantageous in challenging transformations such as:
-
Peptide Synthesis: Acylation with amino acid fluorides proceeds with minimal to no epimerization at the α-stereocenter, a common problem with more reactive acylating agents.[3][4]
-
Acylation of Sterically Hindered Nucleophiles: Acyl fluorides often provide better outcomes in reactions with bulky amines or alcohols where acyl chlorides might fail or give low yields.[5]
-
Late-Stage Functionalization: In the synthesis of complex molecules like pharmaceuticals, the mildness of acyl fluorides allows for their use in the final stages without disturbing other functionalities.
Table 2: Comparative Reactivity in Solvolysis
| Acyl Halide | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |
| Benzoyl Fluoride | 97% HFIP/H₂O | 25 | 1.1 x 10⁻⁷ | 1 |
| Benzoyl Chloride | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ | 3364 |
| p-Nitrobenzoyl Fluoride | 50% Acetone/H₂O | 25 | 1.4 x 10⁻⁵ | 1 |
| p-Nitrobenzoyl Chloride | 50% Acetone/H₂O | 25 | 4.4 x 10⁻² | 3143 |
(Data from kinetic studies on the solvolysis of benzoyl halides, demonstrating the significantly lower reactivity of acyl fluorides.[1])
Figure 1. Comparative reaction pathway for acyl chlorides and acyl fluorides.
Modern Synthetic Protocols
Historically, the synthesis of acyl fluorides required harsh or toxic reagents like cyanuric fluoride or DAST.[9] However, the resurgence of interest in these molecules has been driven by the development of mild, safe, and highly efficient synthetic methods. Modern protocols often allow for the in situ generation of acyl fluorides from carboxylic acids followed by immediate reaction with a nucleophile in a one-pot procedure.
Key Reagents for Modern Acyl Fluoride Synthesis:
-
Pentafluoropyridine (PFP): An inexpensive and commercially available reagent for deoxyfluorination under mild conditions.[2][9]
-
Thionyl Fluoride (SOF₂): Can be generated ex situ from commodity chemicals and enables rapid, column-free synthesis of acyl fluorides and peptides.[10][11][12]
-
Benzothiazolium Reagents (e.g., BT-SCF₃): Allow for the direct conversion of carboxylic acids to acyl fluorides, which can then be used in one-pot amide bond formations.[2][3]
Figure 2. Workflow for a one-pot deoxyfluorination and amidation protocol.
Experimental Protocol: One-Pot Synthesis of an Amide via an Acyl Fluoride Intermediate
This protocol provides a general methodology for the conversion of a carboxylic acid to an amide via an in situ generated acyl fluoride using a benzothiazolium salt reagent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Amine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (0.5 mmol, 1.0 equiv) and the BT-SCF₃ reagent (1.1 equiv).
-
Add anhydrous DCM (0.2 M solution) and stir the mixture at room temperature.
-
Add DIPEA (1.5 mmol, 3.0 equiv) dropwise to the suspension. The reaction is monitored by ¹⁹F NMR or TLC until the carboxylic acid is fully converted to the acyl fluoride (typically 1-2 hours).
-
Once the acyl fluoride formation is complete, add the amine (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[3]
Conclusion: Selecting the Right Tool for the Job
While acyl chlorides remain useful for their high reactivity in certain applications, acyl fluorides present a compelling set of advantages that align with the demands of modern, precision-focused organic synthesis.[1] Their superior stability, ease of handling, and moderated, selective reactivity make them the superior choice for complex molecule synthesis, particularly in peptide chemistry and late-stage functionalization where minimizing side reactions and preserving stereochemical integrity are paramount.[1][3][4] The advent of safe and efficient methods for their preparation has firmly established acyl fluorides as indispensable tools in the synthetic chemist's arsenal.
Figure 3. Logical comparison of key properties: Acyl Fluorides vs. Acyl Chlorides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 4. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]
- 12. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts in Friedel-Crafts Acylation: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, pivotal for the formation of aryl ketones, which are crucial intermediates in the pharmaceutical, agrochemical, and fine chemical industries. The choice of catalyst is a critical parameter that profoundly influences the reaction's efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of various catalysts employed in Friedel-Crafts acylation, supported by experimental data to inform catalyst selection for specific research and development applications.
Performance Comparison of Acylation Catalysts
The efficacy of a catalyst in Friedel-Crafts acylation is evaluated based on several key metrics, including product yield, selectivity (e.g., para vs. ortho substitution), reaction time, and catalyst reusability. The following table summarizes quantitative data from various studies, offering a comparative overview of different catalyst systems under specific experimental conditions.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (para/ortho) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Dichloromethane | 0 to rt | 0.5 | High | High (para) | [1] |
| FeCl₃·6H₂O in TAAIL 6¹ | Anisole | Acetic Anhydride | Ionic Liquid | 60 | 2 | 99 | >99% para | [2] |
| Cu(OTf)₂ in [bmim][BF₄]² | Anisole | Benzoyl Chloride | Ionic Liquid | 80 | 1 | >99 | 96/4 | |
| Zn(OTf)₂ in [bmim][BF₄]² | Anisole | Benzoyl Chloride | Ionic Liquid | 80 | 20 | 74 | 95/5 | |
| Sc(OTf)₃ in [bmim][BF₄]² | Anisole | Benzoyl Chloride | Ionic Liquid | 80 | 20 | 34 | 94/6 | |
| Mordenite (MOR(110))³ | Anisole | Acetic Anhydride | Acetic Acid | 150 | 2 | >99 | >99% para | [3] |
| Mordenite (MOR(200))³ | Anisole | Acetic Anhydride | Acetic Acid | 150 | 3 | >99 | >99% para | [3] |
| Zeolite Beta (ZB-2)⁴ | Anisole | Acetic Anhydride | None (Flow reactor) | 100 | - | ~90 | High (para) | [4] |
¹TAAIL 6: A specific tunable aryl alkyl ionic liquid.[2] ²[bmim][BF₄]: 1-butyl-3-methylimidazolium tetrafluoroborate. ³MOR(x): Mordenite zeolite with a SiO₂/Al₂O₃ ratio of x.[3] ⁴ZB-2: Zeolite Beta with a Si/Al ratio of 30.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for key catalysts discussed in this guide.
General Procedure for Friedel-Crafts Acylation using AlCl₃ (Traditional Lewis Acid)
This protocol is a generalized procedure for a typical Friedel-Crafts acylation using aluminum chloride.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to maintain an inert atmosphere, e.g., with a calcium chloride drying tube) is assembled.
-
Reagent Preparation: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) in the reaction flask and cooled to 0°C in an ice bath.[1]
-
Addition of Acylating Agent: The acylating agent (e.g., acetyl chloride or acetic anhydride), dissolved in the same dry solvent, is added dropwise to the cooled AlCl₃ suspension through the dropping funnel with continuous stirring. This step leads to the formation of the acylium ion electrophile.
-
Addition of Aromatic Substrate: After the formation of the acylium ion complex, the aromatic substrate (e.g., toluene), also dissolved in the dry solvent, is added dropwise to the reaction mixture while maintaining the low temperature.[1]
-
Reaction Progression: After the addition is complete, the reaction mixture may be stirred at 0°C for a period or allowed to warm to room temperature and stirred for a specified time to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is typically extracted with the same solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Procedure for Friedel-Crafts Acylation using FeCl₃·6H₂O in an Ionic Liquid (TAAIL)
This method showcases the use of a more environmentally benign ionic liquid as both the solvent and a promoter for the catalyst.
-
Reaction Setup: In a vial, the aromatic substrate (e.g., 1 mmol of anisole), the acylating agent (e.g., 2 equivalents of acetic anhydride), the catalyst (e.g., 10 mol% of FeCl₃·6H₂O), and the ionic liquid (e.g., 0.5 g of TAAIL 6) are combined.[2]
-
Reaction Conditions: The vial is sealed and the mixture is stirred at a specific temperature (e.g., 60°C) for the required duration (e.g., 2 hours).[2]
-
Monitoring: The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) until full conversion of the starting material is observed.[2]
-
Purification: The product is isolated via flash column chromatography to determine the yield.[2]
Procedure for Friedel-Crafts Acylation using a Solid Acid Catalyst (Mordenite Zeolite)
This protocol illustrates a heterogeneous catalytic system, which simplifies catalyst separation and recycling.
-
Reaction Mixture Preparation: In a round-bottom flask, the aromatic substrate (e.g., 2.0 mmol of anisole), the acylating agent (e.g., 20 mmol of acetic anhydride), the solid catalyst (e.g., 0.50 g of mordenite zeolite), and a solvent (e.g., 5 mL of acetic acid) are combined.[3]
-
Reaction Execution: The resulting mixture is stirred at an elevated temperature (e.g., 150°C).[3]
-
Analysis: The product yield and selectivity are determined by Gas Chromatography (GC) by comparing the results with authentic samples.[3]
-
Catalyst Recovery: Being a solid, the zeolite catalyst can be recovered by simple filtration after the reaction, washed, dried, and potentially reused.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow for a catalyzed acylation reaction and the fundamental signaling pathway of the Friedel-Crafts acylation mechanism.
References
- 1. scribd.com [scribd.com]
- 2. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Peptide Coupling Reagents: Carbodiimides vs. Phosphonium Salts
In the realm of peptide synthesis and drug development, the efficient formation of amide bonds is paramount. The choice of coupling reagent is a critical decision that profoundly impacts reaction yield, purity, and the stereochemical integrity of the final product. This guide provides an objective, data-driven comparison of two stalwart classes of coupling reagents: carbodiimides and phosphonium salts, to aid researchers in making informed decisions for their specific synthetic challenges.
At a Glance: Key Performance Differences
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are foundational, cost-effective reagents.[1][2] Phosphonium salts, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent a newer class of reagents known for high efficiency and low racemization risk.[1][3] The selection between these two often involves a trade-off between cost, speed, and the minimization of side reactions.[1]
Quantitative Performance Analysis
The following tables summarize the performance of carbodiimide and phosphonium salt coupling reagents based on key metrics from various studies. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.
Table 1: Comparison of Crude Peptide Purity (%) and Reaction Yield (%)
| Coupling Reagent | Class | Crude Purity (%) | Yield (%) | Key Observations |
| EDC/HOBt | Carbodiimide | 85-92[4] | 24 (solid-phase), 95 (solution-phase)[5] | Cost-effective, with water-soluble byproducts for easy removal.[2][4] |
| PyBOP | Phosphonium Salt | 90-96[4] | Low to no product (solid-phase)[5] | High efficiency and low racemization risk.[1][2] Byproducts are not carcinogenic.[2] |
| HBTU | Uronium Salt | 90-95[4] | Low to no product (solid-phase)[5] | Good balance of reactivity and cost.[4] |
| HATU | Uronium Salt | 95-99[4] | - | High reactivity, particularly for sterically hindered amino acids.[4] |
*Uronium salts are often compared alongside phosphonium salts and are included here for a broader context.
Table 2: Comparison of Reaction Time and Epimerization
| Coupling Reagent | Class | Reaction Time (hours) | Epimerization (%) |
| EDC/HOBt | Carbodiimide | 4-8[4] | <2.0[4] |
| PyBOP | Phosphonium Salt | 2-4[4] | <1.0[4] |
| HBTU | Uronium Salt | 2-4[4] | <1.0[4] |
| HATU | Uronium Salt | 1-2[4] | <0.5[4] |
*Uronium salts are often compared alongside phosphonium salts and are included here for a broader context.
Reaction Mechanisms and Experimental Workflows
The fundamental difference in the mechanism of action between carbodiimides and phosphonium salts dictates their performance characteristics. Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization by forming a more stable active ester.[6][7] Phosphonium salts, in the presence of a base, also form a reactive ester intermediate, but their byproducts are generally considered less problematic than those of carbodiimides.[2][8]
A generalized workflow for a comparative study of coupling reagents is depicted below. This can be adapted for both solid-phase and solution-phase synthesis.
Detailed Experimental Protocols
The following are representative protocols for the coupling of a generic carboxylic acid with an amine using a carbodiimide and a phosphonium salt reagent. These should be optimized for specific substrates.
Protocol 1: Carbodiimide Coupling using EDC/HOBt (Solution-Phase)
-
Dissolution: In a reaction vessel, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of an appropriate solvent (e.g., DMF or DCM).
-
Activation: Add EDC (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes.
-
Coupling: Add the amino component (1.0 equivalent) to the reaction mixture. If the amino component is a salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.0-1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash successively with a mild acid (e.g., 5% KHSO4), a mild base (e.g., 5% NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or recrystallization.
Protocol 2: Phosphonium Salt Coupling using PyBOP (Solid-Phase, Fmoc-SPPS)
This protocol outlines a standard manual cycle for solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (1 x 3 min, then 1 x 15 min) to remove the Fmoc protecting group.[9]
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents), PyBOP (2-5 equivalents), and HOBt (optional, 2-5 equivalents) in DMF. Add DIEA (4-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[9][10]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.[10]
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 for the subsequent amino acid couplings.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
Discussion and Recommendations
Carbodiimides (e.g., EDC, DIC):
-
Advantages: Carbodiimides are significantly more cost-effective, making them a preferred choice for large-scale synthesis.[1] The urea byproduct of EDC is water-soluble, simplifying its removal during work-up.[2][11]
-
Disadvantages: They generally exhibit slower reaction times compared to onium salts.[2][4] There is a higher risk of racemization, which necessitates the use of additives like HOBt or Oxyma.[2][12] The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can complicate purification in solution-phase synthesis but can be advantageous for its removal by filtration.[8]
Phosphonium Salts (e.g., PyBOP):
-
Advantages: Phosphonium salts offer rapid reaction kinetics and high coupling efficiency, with a low risk of racemization.[1][8] A key advantage over uronium/aminium salts is the absence of the guanidinylation side reaction.[12] The byproducts are generally soluble in common synthesis solvents.[8]
-
Disadvantages: They are more expensive than carbodiimides.[2] The first-generation phosphonium reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[13]
The choice between carbodiimide and phosphonium salt coupling reagents is context-dependent. For routine, cost-sensitive syntheses where reaction time is not a critical factor, carbodiimides with an appropriate additive offer a robust and economical solution. For challenging syntheses, including those involving sterically hindered amino acids, sequences prone to racemization, or when high purity is paramount, the superior performance of phosphonium salts often justifies their higher cost.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Assessing Racemization in Chiral Amine Reactions with 3-Chloro-2,4,5-trifluorobenzoyl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the preservation of stereochemical integrity during the synthesis and derivatization of chiral molecules is paramount. This guide provides a comparative assessment of 3-Chloro-2,4,5-trifluorobenzoyl chloride as a reagent for the acylation of chiral amines, with a specific focus on the potential for racemization. We will compare its performance with a well-established alternative and provide detailed experimental protocols for evaluation.
Introduction to Racemization in Amine Acylation
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity. In the context of chiral amine acylation, racemization can occur through the formation of planar, achiral intermediates.[1] Factors such as elevated temperatures, the presence of strong bases, and prolonged reaction times can increase the likelihood of racemization.[1] The choice of acylating agent and reaction conditions are therefore critical in maintaining the enantiomeric purity of the chiral amine.
Comparative Analysis of Acylating Agents
The ideal acylating agent for chiral amines should react cleanly and completely under mild conditions, with minimal impact on the stereocenter. Here, we compare this compound with a commonly used alternative, (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride), which is specifically designed for the determination of enantiomeric purity.
This compound is a reactive acylating agent due to the electron-withdrawing effects of the fluorine and chlorine atoms on the benzene ring. This reactivity can be advantageous for achieving high yields, but it may also contribute to racemization if the reaction conditions are not carefully controlled.
(R)-(+)-Mosher's acid chloride is a chiral derivatizing agent widely used to form diastereomeric amides, which can then be analyzed by NMR or HPLC to determine the enantiomeric excess of the original amine. While effective for analytical purposes, its utility as a general acylating agent in a synthetic pathway may be limited by its cost and the introduction of a new chiral center.
Data Presentation
The following table summarizes hypothetical comparative data for the acylation of a model chiral amine, (R)-α-methylbenzylamine, with the two reagents. This data illustrates the key parameters that should be evaluated when assessing racemization.
| Parameter | This compound | (R)-(+)-Mosher's acid chloride |
| Reaction Yield (%) | 95 | 92 |
| Initial Enantiomeric Excess (ee) of Amine (%) | >99 | >99 |
| Final Enantiomeric Excess (ee) of Amide (%) | 97 | >99 |
| Extent of Racemization (%) | 2 | <1 |
| Reaction Conditions | Triethylamine, CH2Cl2, 0 °C to rt, 2h | Pyridine, CH2Cl2, rt, 1h |
Note: The data for this compound is illustrative and should be confirmed by experimental analysis.
Experimental Protocols
Protocol 1: Acylation of a Chiral Amine with this compound
Materials:
-
(R)-α-methylbenzylamine (>99% ee)
-
This compound
-
Triethylamine (Et3N), distilled
-
Dichloromethane (CH2Cl2), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-α-methylbenzylamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column suitable for the separation of N-acyl amines (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase and Conditions:
-
A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The exact ratio should be optimized for the specific amide. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow rate: 1.0 mL/min
-
Detection wavelength: Determined by the UV absorbance maximum of the amide.
-
Column temperature: 25 °C
Procedure:
-
Prepare a standard solution of the racemic amide by reacting racemic α-methylbenzylamine with this compound.
-
Dissolve the racemic standard in the mobile phase and inject it into the HPLC system to determine the retention times of the two enantiomers.
-
Prepare a solution of the purified amide obtained from Protocol 1 in the mobile phase.
-
Inject the sample solution into the HPLC system.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mandatory Visualization
Caption: Reaction pathway for the acylation of a chiral amine.
Caption: Mechanism of racemization via enolate formation.
Caption: Workflow for assessing racemization.
Conclusion and Recommendations
While this compound is a highly reactive and potentially useful reagent for the acylation of chiral amines, its use requires careful consideration of reaction conditions to minimize the risk of racemization. The electron-withdrawing nature of the substituents that enhances its reactivity may also increase the acidity of the alpha-proton in the resulting amide, making it more susceptible to base-catalyzed epimerization.
For applications where maintaining the highest degree of stereochemical integrity is critical, it is recommended to:
-
Optimize Reaction Conditions: Employ mild bases, such as pyridine or N-methylmorpholine, and maintain low reaction temperatures (e.g., 0 °C or below).[2]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion.
-
Perform Control Experiments: Always determine the enantiomeric excess of the starting amine and the final product to quantify any loss of stereochemical purity.
-
Consider Alternative Reagents: For highly sensitive substrates, less reactive acylating agents or the use of coupling reagents with carboxylic acids may be more suitable alternatives to highly reactive acyl chlorides.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-2,4,5-trifluorobenzoyl chloride: A Guide for Laboratory Professionals
Effective management and disposal of reactive chemical reagents such as 3-Chloro-2,4,5-trifluorobenzoyl chloride are critical for ensuring laboratory safety and environmental responsibility. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Given its reactive nature as an acyl chloride, adherence to established safety protocols is paramount to mitigate risks of violent reactions, personal injury, and environmental contamination.
The primary disposal strategy for this compound involves its conversion into a less hazardous substance through controlled neutralization before collection by a licensed hazardous waste disposal facility.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1][2][3][4][5] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][4]
Spill Management
In the event of a spill, immediate containment is the top priority.
-
Minor Spills: For small spills, absorb the chemical with a dry, inert material such as sand, earth, or vermiculite.[5] Using non-sparking tools, collect the absorbed material and place it into a suitable, clearly labeled container for hazardous waste.[6]
-
Major Spills: In the case of a larger spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for emergency response.
Disposal Protocol: Neutralization
The recommended method for the disposal of this compound is a slow, controlled neutralization reaction. This process transforms the reactive acyl chloride into a less reactive carboxylate salt.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be no more than 25% full with a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. An ice bath is essential to control the temperature of the solution.
-
Addition: Slowly and carefully add the this compound dropwise to the stirring basic solution. Be prepared for the evolution of carbon dioxide gas. The rate of addition should be controlled to prevent excessive foaming and a rapid increase in temperature.
-
Reaction: Continue to stir the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride. Monitor the pH of the solution to confirm it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.
-
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed waste disposal company.[1][2][3][4][6]
Hazard and Safety Data Summary
While a specific, comprehensive Safety Data Sheet (SDS) for this compound with all quantitative data was not available in the search results, the following table summarizes the hazards based on information for closely related acyl chlorides.
| Hazard Classification | Description |
| Physical State | Liquid |
| Corrosivity | Causes severe skin burns and eye damage. |
| Reactivity | Reacts violently with water and alcohols. Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat.[1][2][3][4][5] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-2,4,5-trifluorobenzoyl Chloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 3-Chloro-2,4,5-trifluorobenzoyl chloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety protocols, operational procedures, and disposal plans to minimize risks and foster a secure research environment. Adherence to these guidelines is critical when working with this corrosive and moisture-sensitive compound.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to be fully aware of its associated hazards and to don the appropriate Personal Protective Equipment (PPE). This chemical is corrosive and can cause severe skin burns and eye damage. It is also sensitive to moisture and will react with water, potentially releasing corrosive hydrogen chloride gas.
Engineering Controls are the first line of defense. Whenever possible, handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential.[3] A face shield must be worn in conjunction with goggles to provide an extra layer of protection against splashes.[1][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Always check the glove manufacturer's compatibility chart for the specific chemical. |
| Body | Chemical-Resistant Apron or Lab Coat | A chemical-resistant apron worn over a flame-retardant lab coat provides protection against splashes.[3][4] |
| Respiratory | Respirator (if necessary) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if exposure limits are exceeded.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before use.
-
Put on all required PPE as detailed in the table above.
-
Prepare your workspace within a chemical fume hood, ensuring all necessary equipment is clean, dry, and readily available.
-
-
Handling:
-
When transferring the chemical, do so carefully to avoid splashing. Use a funnel for transferring liquids.
-
Keep the container tightly closed when not in use to prevent exposure to moisture.
-
If conducting a reaction, be aware that it may be exothermic.[1]
-
-
Cleanup and Storage:
-
Decontaminate all glassware and equipment that has come into contact with the chemical.
-
Segregate all waste materials containing this compound for proper disposal.
-
Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] The storage area should be designated for corrosive materials.
-
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Get medical attention immediately.[6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration.[5] Get medical attention if symptoms occur.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention. |
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation is Key. All materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
Disposal Procedure:
-
Collection: Collect all waste in a suitable, closed container.[7] The container should be resistant to corrosion.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not attempt to neutralize or dispose of this chemical down the drain.
By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.
References
- 1. safeti.com [safeti.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. sc.edu [sc.edu]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. 3-chloro-2,4,5-trifluorobenzoyl fluoride|101513-76-2 - MOLBASE Encyclopedia [m.molbase.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
